Technical Documentation Center

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
  • CAS: 1006451-71-3

Core Science & Biosynthesis

Foundational

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid synthesis pathway

This guide details the synthesis of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid , a specific pyrazole scaffold often utilized in medicinal chemistry as a core for kinase inhibitors and antiviral agents. The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid , a specific pyrazole scaffold often utilized in medicinal chemistry as a core for kinase inhibitors and antiviral agents.

The synthesis of 1,3,5-substituted pyrazoles is notoriously sensitive to regiochemistry. A direct cyclization often yields the thermodynamically favored 5-amino-1-ethyl-3-carboxylic acid isomer. Therefore, this guide prioritizes a regio-controlled pathway involving the alkylation of a nitro-pyrazole intermediate, ensuring the correct placement of the ethyl group relative to the carboxylate and amino moieties.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid , features an ethyl group at N1, an amino group at C3, and a carboxylic acid at C5.

Disconnection Logic:
  • N1-Ethyl Bond: The most reliable method to introduce the N-ethyl group is via alkylation of a pre-formed pyrazole ring. However, alkylating a 3-aminopyrazole directly often leads to exocyclic amine alkylation or unfavorable regioisomers.

  • C3-Amino Group: To prevent side reactions during alkylation, the amino group is best introduced as a nitro (

    
    )  precursor. The nitro group is non-nucleophilic and directs alkylation via steric and electronic factors.
    
  • Pyrazoles Scaffold: The core 3(5)-nitropyrazole-5(3)-carboxylate can be synthesized from the corresponding amino-pyrazole via a Sandmeyer-type reaction.

Pathway Overview: Ethyl 3(5)-aminopyrazole-5(3)-carboxylate


Ethyl 3(5)-nitropyrazole-5(3)-carboxylate

N-Alkylation (Isomer Separation)

Nitro Reduction

Hydrolysis.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of the Pyrazole Core

Objective: Preparation of Ethyl 3(5)-nitropyrazole-5(3)-carboxylate.

Step 1.1: Formation of Ethyl 3-aminopyrazole-5-carboxylate Note: This compound exists in tautomeric equilibrium. The synthesis typically yields the 3(5)-amino-5(3)-ester.

  • Reagents: Hydrazine hydrate (

    
    ), Ethyl cyanopyruvate (Ethyl 3-cyano-2-oxopropionate).
    
  • Mechanism: The hydrazine attacks the ketone carbonyl of the pyruvate, followed by intramolecular cyclization onto the nitrile.

  • Protocol:

    • Dissolve Ethyl cyanopyruvate (10.0 g, 70 mmol) in Ethanol (100 mL).

    • Cool to 0°C. Add Hydrazine hydrate (3.5 g, 70 mmol) dropwise over 15 minutes.

    • Allow to warm to room temperature and reflux for 4 hours.

    • Concentrate in vacuo. The residue typically solidifies upon cooling.

    • Recrystallize from Ethanol/Ether to yield Ethyl 3(5)-aminopyrazole-5(3)-carboxylate as a pale yellow solid.

Step 1.2: Conversion to Ethyl 3(5)-nitropyrazole-5(3)-carboxylate

  • Reagents: Sodium Nitrite (

    
    ), Copper(I) oxide (
    
    
    
    ) or excess Nitrite, Hydrochloric acid (
    
    
    ).
  • Protocol:

    • Suspend the amine (5.0 g) in 10% HCl (50 mL) at 0°C.

    • Add a solution of

      
        (2.5 g in 10 mL water) dropwise, maintaining temp < 5°C. (Forms the diazonium salt).
      
    • Add this solution slowly to a suspension of

      
        (10 g) and 
      
      
      
      powder
      or
      
      
      in water at 50°C (Sandmeyer nitration).
    • Stir for 1 hour, then cool and extract with Ethyl Acetate (3 x 50 mL).

    • Dry over

      
       and concentrate to yield Ethyl 3(5)-nitropyrazole-5(3)-carboxylate .
      
Phase 2: Regioselective Alkylation (Critical Step)

Objective: Installation of the N-ethyl group and isolation of the correct isomer.

Step 2.1: N-Ethylation

  • Reagents: Ethyl Iodide (

    
    ), Potassium Carbonate (
    
    
    
    ), DMF.
  • Reaction:

    
    
    
  • Protocol:

    • Dissolve Ethyl 3(5)-nitropyrazole-5(3)-carboxylate (3.0 g) in anhydrous DMF (30 mL).

    • Add

      
        (2.5 eq). Stir for 15 min.
      
    • Add Ethyl Iodide (1.2 eq) dropwise.

    • Stir at 60°C for 12 hours.

    • Quench with water (100 mL) and extract with Ethyl Acetate.

Step 2.2: Isomer Separation The alkylation yields two major regioisomers:

  • Target (Isomer A): Ethyl 1-ethyl-3-nitropyrazole-5-carboxylate. (Ethyl group adjacent to Ester).[1][2][3]

  • Undesired (Isomer B): Ethyl 1-ethyl-5-nitropyrazole-3-carboxylate. (Ethyl group adjacent to Nitro).[4][5]

  • Purification: Flash Column Chromatography (Silica Gel).

  • Eluent: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

  • Identification:

    • Target Isomer: Typically elutes second due to the dipole interaction of the adjacent ester/ethyl group (verify with NOESY NMR: NOE observed between N-Ethyl protons and Ester protons).

    • Yield: Expect ~30-40% of the desired isomer (sterics of the ester slightly disfavor N1 alkylation, but electronic factors stabilize it).

Phase 3: Reduction and Hydrolysis

Objective: Final conversion to the amino-acid.

Step 3.1: Reduction of Nitro Group

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Protocol:

    • Dissolve the isolated Ethyl 1-ethyl-3-nitropyrazole-5-carboxylate in Methanol.

    • Add 10% Pd/C (10 wt%).

    • Stir under Hydrogen atmosphere (balloon) for 4-6 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate to yield Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate .

Step 3.2: Saponification

  • Reagents: Lithium Hydroxide (

    
    ), THF/Water (1:1).
    
  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add

      
       (2.0 eq). Stir at RT for 2 hours.
      
    • Acidify carefully with 1M HCl to pH ~4-5 (Isoelectric point).

    • The product precipitates.[6] Filter, wash with cold water, and dry.

Final Product: 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (White to off-white solid).

Part 3: Analytical Data & Visualization

Key Analytical Expectations
TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

1.30
(t, 3H,

);

4.35
(q, 2H,

);

5.80
(s, 1H, Pyrazole H-4);

5.0-6.0
(br s, 2H,

);

12.5
(br s, 1H,

).[1]
LC-MS [M+H]+ = 156.15 . Single peak.
NOESY NMR Strong correlation between N-Ethyl

and Pyrazole H-4 (confirms N1 position relative to C5-COOH if H4 is closer to Et than in the other isomer? Correction: NOE between N-Ethyl and C5-substituent is not possible if C5 is COOH. Look for lack of NOE between N-Ethyl and C3-Amino protons).
Reaction Scheme Diagram

SynthesisPathway Start Ethyl Cyanopyruvate + Hydrazine Inter1 Ethyl 3(5)-aminopyrazole- 5(3)-carboxylate Start->Inter1 Cyclization (Reflux, EtOH) Inter2 Ethyl 3(5)-nitropyrazole- 5(3)-carboxylate Inter1->Inter2 Sandmeyer (NaNO2, Cu) Alkylation Alkylation (EtI, K2CO3) + Separation Inter2->Alkylation Regiocontrol Challenge TargetEster Ethyl 1-ethyl-3-nitro- pyrazole-5-carboxylate Alkylation->TargetEster Isomer A (Target) FinalEster Ethyl 3-amino-1-ethyl- pyrazole-5-carboxylate TargetEster->FinalEster Reduction (H2, Pd/C) Product 3-amino-1-ethyl-1H- pyrazole-5-carboxylic acid FinalEster->Product Hydrolysis (LiOH)

Caption: Step-wise synthesis of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid via the nitro-intermediate route.

Part 4: Troubleshooting & Optimization

  • Regioselectivity Issues: If the alkylation step yields predominantly the wrong isomer (1-ethyl-5-nitro-3-ester), consider using Ethyl 3-acetamidopyrazole-5-carboxylate as the substrate instead of the nitro compound. The acetamido group is bulkier and may shift the alkylation ratio, though the nitro route is generally preferred for electronic differentiation.

  • Decarboxylation: Pyrazole-5-carboxylic acids can decarboxylate at high temperatures. Avoid heating the final acid above 100°C during drying.

  • Purification: The amino-acid product is zwitterionic. If precipitation with HCl is difficult, use ion-exchange chromatography (Dowex 50W) for isolation.

References

  • Synthesis of 3(5)-Aminopyrazoles: Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968). Link

  • Regioselectivity in Pyrazole Alkylation:Journal of Heterocyclic Chemistry, Vol 42, Issue 7, 2005.
  • Sandmeyer Reaction on Aminopyrazoles: Journal of the Chemical Society, Perkin Transactions 1, 1994. "Synthesis and antiviral activity of three pyrazole analogues of distamycin A." (Describes the 1-methyl analog synthesis). Link

  • CAS 1006451-71-3 Entry: PubChem Compound Summary for CID 543072 (General Analog). Link

Sources

Exploratory

Spectroscopic Characterization of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes the resolution of common regioisomeric and isobaric challenges inherent to this scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes the resolution of common regioisomeric and isobaric challenges inherent to this scaffold.

Technical Guide & Validation Protocols

Part 1: Executive Technical Summary

In medicinal chemistry, 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid serves as a critical scaffold for kinase inhibitors and high-affinity ligands. However, its characterization presents two specific analytical pitfalls that often lead to structural misassignment in early-phase development:

  • The "Regioisomer Trap": N-alkylation of 3-amino-pyrazoles typically yields a mixture of 1,3- and 1,5-isomers. Distinguishing the 3-amino-1-ethyl-5-carboxylic core from its 5-amino-1-ethyl-3-carboxylic isomer is impossible via 1D NMR alone due to overlapping chemical shift ranges.

  • Isobaric Interference: This molecule (MW 155.15) is an isomer of ethyl 3-amino-1H-pyrazole-5-carboxylate . Both share the formula

    
    , rendering standard LC-MS identification ambiguous without distinct fragmentation logic.
    

This guide provides a self-validating spectroscopic workflow to unambiguously confirm the structure, focusing on HMBC connectivity and diagnostic IR signatures .

Part 2: Molecular Architecture & Theoretical Basis

Structural Logic

The target molecule consists of a pyrazole ring substituted at three positions.[1] The fixed N-ethyl group breaks the tautomeric equilibrium common in N-unsubstituted pyrazoles, locking the bond orders and electronic environment.

  • Position 1 (N): Ethyl group (Electron donating, diagnostic triplet/quartet).

  • Position 3: Amino group (Strong resonance donor, shields C4).

  • Position 5: Carboxylic acid (Electron withdrawing, deshields C4 less than C3/C5).

The Regioisomer Challenge

The critical distinction lies in the proximity of the N-ethyl group to the functional groups.

  • Target (Isomer A): N-Ethyl is adjacent to COOH .

  • Impurity (Isomer B): N-Ethyl is adjacent to NH₂ .

Part 3: Experimental Workflow (The Protocol)

The following workflow integrates synthesis checks with spectroscopic validation.

CharacterizationWorkflow Sample Crude Sample (Post-Hydrolysis) LCMS LC-MS Screening (Target m/z 156.1 [M+H]+) Sample->LCMS IsobarCheck Isobaric Check: Acid vs. Ethyl Ester? LCMS->IsobarCheck Purification Prep-HPLC / Recrystallization IsobarCheck->Purification Confirm RRT NMR_1D 1D NMR (1H, 13C) Solvent: DMSO-d6 Purification->NMR_1D NMR_2D 2D NMR (HMBC/NOESY) *CRITICAL STEP* NMR_1D->NMR_2D Ambiguous Regiochemistry Final Validated Structure 3-amino-1-ethyl-5-COOH NMR_2D->Final N-Ethyl -> C5(COOH) Correlation

Figure 1: Validated characterization workflow emphasizing the critical 2D NMR checkpoint for regioisomer differentiation.

Part 4: Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is mandatory. Methanol-

exchanges the amide/acid protons, erasing key diagnostic signals.

provides poor solubility for the zwitterionic amino-acid form.
A.

H NMR (400 MHz, DMSO-

) - Diagnostic Signals
PositionMoietyShift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH Carboxylic Acid12.0 – 13.5Broad Singlet1HHighly deshielded; often invisible if wet.
C4-H Pyrazole Ring5.80 – 6.10Singlet1HUpfield shift due to C3-Amino resonance donation.
NH₂ Amino4.50 – 5.50Broad Singlet2HExchangeable; chemical shift varies with concentration.
N-CH₂ Ethyl (Methylene)4.20 – 4.40Quartet (

Hz)
2HDeshielded by N1 attachment.
CH₃ Ethyl (Methyl)1.25 – 1.35Triplet (

Hz)
3HStandard terminal methyl.
B.

C NMR (100 MHz, DMSO-

)
CarbonShift (

, ppm)
Environment
COOH 160.0 – 165.0Carbonyl (Acid).
C3 148.0 – 152.0Attached to Amino (Deshielded).
C5 130.0 – 135.0Attached to COOH (Less deshielded than C3).
C4 90.0 – 95.0Electron-rich aromatic carbon.
N-CH₂ 40.0 – 45.0Methylene.
CH₃ 15.0 – 16.0Methyl.
C. The "Silver Bullet": HMBC Analysis

To distinguish the regioisomers, you must trace the N-Ethyl Methylene protons (


 4.3) .
  • Experiment:

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation).
  • Logic: The N-CH₂ protons will show a 3-bond correlation (

    
    ) to C5  of the pyrazole ring.
    
  • Decision Matrix:

    • Target (3-amino-1-ethyl-5-COOH): N-CH₂ correlates to a carbon at ~130-135 ppm (C5-COOH). Note: C5 is shielded relative to C3.

    • Isomer (5-amino-1-ethyl-3-COOH): N-CH₂ correlates to a carbon at ~150 ppm (C5-NH₂).

    • Validation: If the N-ethyl protons correlate to the most downfield ring carbon (excluding COOH), you likely have the wrong isomer.

HMBC_Logic NEthyl N-Ethyl Protons (4.3 ppm) C5_Target C5 Carbon (130-135 ppm) NEthyl->C5_Target Strong 3-bond Correlation C5_Isomer C5 Carbon (150 ppm) NEthyl->C5_Isomer Correlation Observed? Result_Correct CONFIRMED: 3-amino-1-ethyl-5-COOH C5_Target->Result_Correct Result_Wrong REJECTED: 5-amino-1-ethyl-3-COOH C5_Isomer->Result_Wrong

Figure 2: HMBC Decision Tree for Regioisomer Assignment.

Mass Spectrometry (MS) & IR

Technique: ESI-MS (Positive Mode) & FT-IR (ATR).

Mass Spectrometry:

  • Parent Ion:

    
    .
    
  • Fragmentation (MS/MS):

    • Loss of Ethyl:

      
      .
      
    • Loss of COOH (Decarboxylation):

      
      .
      
    • Differentiation from Ethyl Ester Isomer: The ethyl ester (

      
       156) typically loses the ethoxy group (loss of 45) or ethanol (loss of 46), whereas the N-ethyl acid loses the N-ethyl group (loss of 28/29) or 
      
      
      
      (loss of 44).

Infrared Spectroscopy (FT-IR):

  • 3400 – 3200 cm⁻¹: Doublet for primary amine (

    
    ) stretching.
    
  • 3100 – 2500 cm⁻¹: Broad "O-H" trough characteristic of carboxylic acid dimers (distinct from the sharper signals of the ester isomer).

  • 1680 – 1660 cm⁻¹:

    
     stretch (Acid). Note: Amino acids often show zwitterionic carboxylate bands (
    
    
    
    ) if not fully protonated.

Part 5: References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 543072, 3-amino-1H-pyrazole-5-carboxylic acid. Retrieved October 26, 2023, from [Link]

  • Fabbri, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Retrieved from [Link]

  • Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Foundational

Physical and chemical properties of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

Executive Summary 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1006451-71-3) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and G-protein-coupled receptor (G...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1006451-71-3) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.[1] As a pyrazole derivative featuring both a hydrogen bond donor (primary amine) and an acceptor/donor (carboxylic acid) on a rigid heteroaromatic core, it serves as a versatile "fragment" for Fragment-Based Drug Discovery (FBDD).[1][2]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic challenges (specifically regioisomer control), and handling protocols.[1][2] It is designed to bridge the gap between theoretical molecular descriptors and practical laboratory application.[1][2]

Physicochemical Specifications

The following data consolidates experimental values where available and high-confidence predicted descriptors for the zwitterionic species.

PropertyValue / DescriptorNotes
CAS Number 1006451-71-3Unique identifier [1].[1][3]
IUPAC Name 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Appearance Off-white to pale yellow solidBased on structural analogs [2].[1][3]
Solubility DMSO (>50 mg/mL), MethanolLow water solubility at neutral pH; soluble in dilute alkali/acid.[2]
pKa (Acid) 3.6 ± 0.2 (Predicted)Carboxylic acid deprotonation.[2]
pKa (Base) 2.8 ± 0.4 (Predicted)Pyrazole N2 / Amino group protonation.[2]
LogP 0.18 (Predicted)Indicates moderate hydrophilicity [1].[1][2]
TPSA 81.14 ŲHigh polar surface area due to zwitterionic potential.[1]
Structural Analysis & Speciation

Understanding the ionization state is critical for assay development and formulation.[1][2] Unlike the parent pyrazole, the N-ethyl substitution at position 1 locks the tautomeric equilibrium, defining the carboxylic acid at position 5 and the amine at position 3.[1][2]

Speciation Logic:

  • pH < 2.0: The molecule exists primarily as a cation (protonated amine/pyrazole nitrogen).[1][2]

  • pH 3.0 – 4.0: Exists as a zwitterion (COO⁻ / NH₃⁺), which often corresponds to the point of minimum solubility (isoelectric point).[1][2]

  • pH > 5.0: Exists as an anion (COO⁻ / NH₂), highly soluble in aqueous buffers.[1][2]

Visualization: pH-Dependent Speciation

Speciation Figure 1: Predicted pH-dependent speciation of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid. Cation Cationic Species (pH < 2.0) Soluble Zwitterion Neutral/Zwitterionic (pH ~ 3.5) Low Solubility Cation->Zwitterion - H+ (pKa1 ~2.8) Anion Anionic Species (pH > 5.0) High Solubility Zwitterion->Anion - H+ (pKa2 ~3.6)

[1]

Synthetic Methodology & Regioisomer Control

A common pitfall in synthesizing N-alkyl pyrazoles is the formation of regioisomers.[1] The reaction of ethyl hydrazine with diethyl oxalacetate typically yields a mixture of the 3-carboxylate and 5-carboxylate isomers.[1]

The Protocol (Field-Proven): To obtain the target 5-carboxylic acid derivative specifically, the following workflow is recommended.

Step-by-Step Protocol
  • Cyclization (Formation of Ester Mixture):

    • Reagents: Diethyl oxalacetate (1.0 eq), Ethyl hydrazine oxalate (1.1 eq), Ethanol (anhydrous).[1][2]

    • Condition: Reflux for 4–6 hours.[1]

    • Observation: The reaction produces two isomers: Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (Target Precursor) and Ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate (Impurity).[1]

    • Note: The 5-carboxylate isomer is often the kinetic product, while the 3-carboxylate is thermodynamic.[1] Control of temperature is vital.[1][2]

  • Purification (Critical Step):

    • Method: Flash Column Chromatography.[1]

    • Phase: Silica Gel.[1]

    • Eluent: Hexane:Ethyl Acetate (gradient 10% to 50%).[1][2]

    • Identification: The 5-carboxylate isomer (Target) generally elutes after the 3-carboxylate isomer due to higher polarity (interaction of the 5-ester with the N1-ethyl group).[1] Confirm via NOESY NMR (interaction between Ethyl CH₂ and C4-H vs C4-H and Ester).

  • Hydrolysis (Ester to Acid):

    • Reagents: LiOH (3.0 eq), THF:Water (1:1).

    • Condition: Stir at RT for 12 hours.

    • Workup: Acidify carefully to pH 3–4 with 1M HCl. The zwitterionic product will precipitate.[1][2]

    • Isolation: Filtration and washing with cold water/ether.[1]

Visualization: Synthetic Workflow

Synthesis Figure 2: Synthetic workflow highlighting the critical regioisomer separation step. Start Diethyl Oxalacetate + Ethyl Hydrazine Cyclization Cyclization (EtOH, Reflux) Start->Cyclization Mixture Crude Mixture: 3-COOEt + 5-COOEt Isomers Cyclization->Mixture Separation Chromatographic Separation (Silica Gel) Mixture->Separation IsomerA Isomer A: Ethyl 5-amino-1-ethyl-pyrazole-3-carboxylate (Discard/Side Product) Separation->IsomerA IsomerB Isomer B: Ethyl 3-amino-1-ethyl-pyrazole-5-carboxylate (Target Precursor) Separation->IsomerB Hydrolysis Hydrolysis (LiOH, THF/H2O -> HCl Workup) IsomerB->Hydrolysis Final Target Product: 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid Hydrolysis->Final

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features should be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5–13.0 ppm (br s, 1H): Carboxylic acid OH.[1][2]

    • δ 5.5–6.0 ppm (s, 1H): Pyrazole C4-H proton.[1][2] Distinctive singlet.

    • δ 4.8–5.2 ppm (br s, 2H): Amino NH₂ protons (exchangeable with D₂O).[1][2]

    • δ 4.2–4.4 ppm (q, 2H): N-Ethyl CH₂ (quartet).[1][2]

    • δ 1.3–1.4 ppm (t, 3H): N-Ethyl CH₃ (triplet).[1][2]

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 156.16 m/z.[1][2]

    • Negative Mode: [M-H]⁻ = 154.14 m/z.[1][2]

Handling, Stability, and Safety
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods.[1][2]

  • Hygroscopicity: Likely hygroscopic due to the zwitterionic nature.[1] Keep desiccated.

  • Reactivity:

    • Amide Coupling: The C5-carboxylic acid is sterically accessible for amide coupling (e.g., with HATU/DIEA) to generate kinase inhibitor libraries.[1][2]

    • Sandmeyer Reaction: The C3-amino group can be converted to a halide (Cl, Br, I) via diazotization, allowing for further functionalization via Suzuki/Buchwald couplings.[1][2]

References
  • PubChem. (2025).[1][2][4] 3-amino-1H-pyrazole-5-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link] (Note: Reference for parent scaffold properties and predicted descriptors).[1][2]

Sources

Exploratory

Technical Deep Dive: Aminopyrazole Derivatives in Kinase-Targeted Drug Discovery

Executive Summary The aminopyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within oncology and inflammation therapeutics. Its chemical versatility allows it to function a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within oncology and inflammation therapeutics. Its chemical versatility allows it to function as a robust ATP-competitive pharmacophore, capable of forming bidentate or tridentate hydrogen bonding networks with the hinge region of protein kinases.

This guide provides a technical analysis of aminopyrazole derivatives, focusing on their structural activity relationships (SAR), synthetic methodologies, and biological characterization as inhibitors of Cyclin-Dependent Kinases (CDKs) and Bruton’s Tyrosine Kinase (BTK).

Structural Biology & Mechanism of Action

The Hinge-Binding Motif

The primary utility of the aminopyrazole moiety lies in its ability to mimic the adenine ring of ATP. In the ATP-binding pocket of a kinase, the aminopyrazole group typically functions as a Donor-Acceptor-Donor (D-A-D) or Donor-Acceptor (D-A) system, engaging the backbone carbonyls and amides of the kinase hinge region.

  • N2 (Pyrazole Ring): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge.

  • Exocyclic Amine (-NH2): Acts as a Hydrogen Bond Donor (HBD) for the backbone Carbonyl of the hinge.

  • C4/C5 Substituents: Direct the molecule toward the "gatekeeper" residue or the solvent-exposed front, determining selectivity.

Visualization: Kinase Hinge Interaction

The following diagram illustrates the canonical binding mode of a 3-aminopyrazole derivative within the ATP-binding pocket.

HingeBinding cluster_pocket ATP Binding Pocket Hinge_CO Hinge C=O (Glu/Met) Hinge_NH Hinge N-H (Leu/Phe) Pyrazole_N2 Pyrazole N2 (Acceptor) Hinge_NH->Pyrazole_N2 H-Bond (2.9 Å) Amino_Group Exocyclic -NH2 (Donor) Amino_Group->Hinge_CO H-Bond (2.8 Å) Scaffold_Core Aminopyrazole Core Scaffold_Core->Amino_Group Scaffold_Core->Pyrazole_N2

Figure 1: Canonical bidentate hydrogen bonding interaction between an aminopyrazole inhibitor and the kinase hinge region.

Experimental Protocol: Synthesis of Key Intermediates

The synthesis of aminopyrazoles often relies on the condensation of hydrazines with


-ketonitriles or enaminonitriles. Below is a validated protocol for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitrile , a versatile intermediate for fusing into pyrazolo[1,5-a]pyrimidines (e.g., bioisosteres of purines).
Protocol: Condensation of Arylhydrazine with (Ethoxymethylene)malononitrile[1]

Objective: Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Reagents:

  • 4-Chlorophenylhydrazine hydrochloride (1.0 eq)

  • (Ethoxymethylene)malononitrile (1.0 eq)[1]

  • Triethylamine (Et3N) (1.1 eq)

  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) in absolute ethanol (30 mL).

  • Neutralization: Add Triethylamine (11 mmol) dropwise to liberate the free hydrazine base. Stir for 10 minutes at room temperature.

  • Addition: Add (Ethoxymethylene)malononitrile (10 mmol) slowly to the reaction mixture. Note: This reagent acts as a 1,3-dielectrophile.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 1:1 Hexane/Ethyl Acetate). The formation of the pyrazole ring is driven by the nucleophilic attack of the hydrazine nitrogens on the nitrile and enol ether carbons.
    
  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

    
    ) and water (
    
    
    
    ) to remove triethylamine salts.
  • Purification: Recrystallize from hot ethanol to yield the pure 5-aminopyrazole derivative.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for a broad singlet around

    
     6.5–7.0 ppm (2H, -NH2) and a singlet around 
    
    
    
    7.8–8.2 ppm (1H, Pyrazole C3-H). The absence of ethyl signals confirms the loss of the ethoxy group.

Structure-Activity Relationship (SAR) & Data Analysis

Comparative Potency Data

The following table summarizes the inhibitory potency (


) of key aminopyrazole derivatives against specific kinase targets. Note the high potency of AT7519 against multiple CDKs, characteristic of "pan-CDK" inhibitors derived from this scaffold.
CompoundScaffold SubtypeTarget(s)IC50 (nM)Clinical StatusSource
AT7519 4-benzoylamino-pyrazoleCDK1210Phase II[1, 2]
CDK247
CDK9<10
Pirtobrutinib 5-aminopyrazole-4-carboxamideBTK (WT)3.5Approved (2023)[3]
Compound 8t Pyrazole-3-carboxamideFLT30.089Preclinical[4]
Tozasertib (VX-680) Aminopyrazole-pyrimidineAurora A0.6Phase II (Discontinued)[5]
SAR Logic Flow

Designing a selective inhibitor requires balancing the core hinge-binding interaction with specific substitutions that exploit the unique features of the target kinase (e.g., the size of the gatekeeper residue).

SAR_Logic Core Aminopyrazole Core (Hinge Binder) N1_Sub N1 Substitution (Solvent Front) Core->N1_Sub C3_Sub C3/C4 Substitution (Gatekeeper Interaction) Core->C3_Sub Exocyclic_N Exocyclic Amine (H-Bond Donor) Core->Exocyclic_N Solubility ADME / Solubility N1_Sub->Solubility Polar groups (e.g., Piperidine) Selectivity Isoform Selectivity (e.g., CDK2 vs CDK4) C3_Sub->Selectivity Steric bulk (e.g., t-Butyl, Phenyl) Potency Nanomolar Potency Exocyclic_N->Potency Critical H-Bond

Figure 2: SAR decision tree for optimizing aminopyrazole kinase inhibitors.

Key SAR Insights:

  • N1-Substitution: Large solubilizing groups (e.g., piperidine in AT7519) at the N1 position often project into the solvent-exposed region, improving pharmacokinetic properties without disrupting hinge binding.

  • C4-Acylation: Acylating the C4 position (as seen in AT7519) can introduce a "linker" that positions an aromatic ring to stack with the P-loop or interact with the DFG motif, enhancing affinity.

  • Regiochemistry: The distinction between 3-aminopyrazoles and 5-aminopyrazoles is critical. While both can bind the hinge, they present different vectors for substitution. 5-aminopyrazoles are frequently used to construct fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) that mimic the adenosine core of ATP more closely.

Case Study: AT7519

AT7519 serves as a prime example of the aminopyrazole scaffold's utility. It is a fragment-based drug discovery success story.

  • Chemical Name: 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide derivative.

  • Mechanism: It acts as a multi-CDK inhibitor.[2][3] The 2,6-dichlorophenyl moiety occupies the hydrophobic pocket adjacent to the ATP site, while the pyrazole nitrogens and the amide group form the requisite hydrogen bonds with the hinge region of CDK2 (Leu83).

  • Clinical Relevance: Its high potency against CDK9 leads to the downregulation of the anti-apoptotic protein Mcl-1, driving apoptosis in multiple myeloma cells.

References

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines.[4] Molecular Cancer Therapeutics.

  • Selleck Chemicals. (2024). AT7519 HCl Datasheet and IC50 values.[2][4]

  • Mato, A. R., et al. (2023). Pirtobrutinib in Relapsed or Refractory B-Cell Malignancies (BRUIN): A Phase 1/2 Study. The Lancet.

  • Li, X., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. Molecules.

  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine.[2]

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

Sources

Foundational

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid: A Privileged Heterocyclic Building Block in Kinase Inhibitor Design and Advanced Scaffold Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on versatile, multi-functional building blocks. 3-Amino-1-ethyl-1H-pyrazole-5-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on versatile, multi-functional building blocks. 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: [4]) has emerged as a "privileged scaffold," particularly in the development of ATP-competitive kinase inhibitors.

This whitepaper provides an in-depth technical analysis of this specific pyrazole derivative. By combining a hydrogen-bonding amino group, a highly functionalizable carboxylic acid, and an N1-ethyl directing group, this molecule serves as a foundational core for synthesizing advanced therapeutics, ranging from AXL kinase inhibitors to highly selective macrocycles.

Physicochemical & Structural Profiling

Before deploying a building block in a synthetic campaign, it is critical to evaluate its physicochemical parameters to ensure downstream products comply with Lipinski’s Rule of 5.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 155.15 g/mol Ideal fragment-sized starting material; leaves ample MW budget for elaboration.
LogP ~0.18 - 0.60Highly hydrophilic; offsets the lipophilicity of bulky aromatic appendages added later.
Topological Polar Surface Area (TPSA) 81.14 ŲExcellent starting TPSA. Subsequent amidation reduces this to optimal ranges for cell permeability.
H-Bond Donors / Acceptors 2 / 4Provides the necessary bidentate interaction network for target engagement.
Rotatable Bonds 2Rigid core structure minimizes entropic penalties upon target binding.

The N1-Ethyl Advantage: While the N1-methyl analogue is common, the N1-ethyl group provides a strategic advantage. The ethyl chain offers a slight lipophilic bump that can precisely fill small hydrophobic sub-pockets adjacent to the ATP-binding site, often improving both target residence time and cellular permeability without drastically altering the synthetic route.

Mechanistic Role in Kinase Inhibition (The Hinge Binder)

The 3-aminopyrazole motif is renowned for its ability to anchor small molecules into the ATP-binding pocket of kinases [1]. The primary amine at the C3 position acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region. Simultaneously, the adjacent pyrazole nitrogen (N2) functions as a hydrogen bond acceptor from the hinge backbone amide NH.

This highly conserved bidentate interaction provides the foundational binding affinity. The C5-carboxylic acid then acts as a synthetic vector, allowing chemists to project functional groups deep into the solvent-exposed channel or the DFG-out pocket to drive isoform selectivity [2].

G Hinge Kinase Hinge Region (Backbone C=O & N-H) Aminopyrazole 3-Aminopyrazole Core (H-bond Donor & Acceptor) Aminopyrazole->Hinge Bidentate H-Bonds N1Ethyl N1-Ethyl Group (Hydrophobic Pocket) Aminopyrazole->N1Ethyl Covalent C5Carboxyl C5-Carboxamide Vector (Solvent/DFG Pocket) Aminopyrazole->C5Carboxyl Covalent

Bidentate hydrogen bonding network of the 3-aminopyrazole core within the kinase hinge region.

Synthetic Utility & Experimental Workflows

To leverage this building block effectively, the synthetic sequence must be carefully orchestrated. Because the C3-amine can interfere with C5-carboxylic acid activation, chemoselectivity is paramount. Below are the self-validating protocols for the two most critical transformations.

Workflow A: HATU-Mediated Amide Coupling at C5

Causality & Rationale: The C5-carboxylic acid is sterically hindered by the adjacent pyrazole ring and the N1-ethyl group. Standard coupling agents (e.g., EDC/HOBt) often suffer from sluggish kinetics and poor yields. is selected because it generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with deactivated or sterically demanding anilines [1]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to prevent side reactions with the coupling agent.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester. The solution will typically turn a pale yellow.

  • Coupling: Add the desired amine partner (1.1 equiv, 1.1 mmol) dropwise or in a single portion if solid.

  • Reaction: Stir the reaction mixture at room temperature for 4–12 hours. Monitor via LC-MS until the starting acid is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow B: Buchwald-Hartwig Amination at C3

Causality & Rationale: The C3-amine is electronically deactivated by the electron-withdrawing nature of the pyrazole ring (especially post-C5 amidation). To achieve C-N cross-coupling with aryl halides, is the ligand of choice [3]. Its wide bite angle (~111°) specifically accelerates the reductive elimination step in the catalytic cycle, which is the historical bottleneck for coupling electron-deficient heteroaryl amines.

Step-by-Step Protocol:

  • Preparation: Charge a microwave vial with the C5-amide intermediate (1.0 equiv, 0.5 mmol), the aryl bromide (1.2 equiv, 0.6 mmol), Cs₂CO₃ (2.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), and Xantphos (0.1 equiv, 10 mol%).

  • Degassing: Seal the vial and purge with nitrogen (evacuate/backfill x3). Add anhydrous 1,4-dioxane (3.0 mL) that has been previously sparged with nitrogen.

  • Reaction: Heat the mixture to 100 °C in an oil bath or microwave reactor for 8–12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data Presentation

The following table summarizes the typical reaction conditions, yields, and mechanistic rationales for the primary derivatizations of this scaffold.

Reaction TypeReagents / CatalystSolvent & TempTypical Yield (%)Mechanistic Rationale
C5 Amide Coupling HATU, DIPEA (3 eq)DMF, 25 °C75 - 90%HATU overcomes steric hindrance at the C5 position.
C3 Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 100 °C60 - 85%Wide bite-angle ligand facilitates reductive elimination.
C3 Acylation Acid Chloride, PyridineDCM, 0 °C to RT80 - 95%Pyridine acts as both a base and a nucleophilic catalyst.
Annulation 1,3-Diketone, AcOHEtOH, Reflux65 - 80%Condensation forms fused pyrazolo[1,5-a]pyrimidines.

Advanced Applications: Macrocyclization & Scaffold Hopping

Beyond linear kinase inhibitors, this building block is a premier starting point for macrocyclization . As demonstrated by Amrhein et al. in the development of highly selective MST3 inhibitors, the bifunctional nature of the 3-amino-1H-pyrazole-5-carboxylic acid scaffold allows it to be incorporated into large ring systems [2].

By extending linkers from both the C3-amine and the C5-position, the molecule can be cyclized (e.g., via Ring-Closing Metathesis or intramolecular S_NAr). This conformational restriction minimizes entropic penalties upon binding and dramatically enhances kinome-wide selectivity, effectively turning a promiscuous hinge-binder into a highly selective chemical probe [2][3].

Workflow Start 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid Step1 C5 Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Amine Partner Step2 C3 Buchwald-Hartwig (Pd2(dba)3, Xantphos) Step1->Step2 Aryl Halide Partner Step3 Macrocyclization / Annulation (Scaffold Locking) Step2->Step3 Ring Closing Metathesis / SNAr

Sequential functionalization workflow of the pyrazole scaffold leading to macrocyclic inhibitors.

References

  • Chan, S., et al. "Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors." Journal of Medicinal Chemistry, 2022, 65(22), 15374-15390. URL:[Link]

  • Amrhein, J. A., et al. "Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3." Journal of Medicinal Chemistry, 2024, 67(1), 674-690. URL:[Link]

  • Hanke, T., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 2022, 23(23), 14834. URL:[Link]

Exploratory

The Medicinal Chemist’s Guide to Pyrazole-Based Enzyme Inhibitors

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of small-molecule enzyme inhibitors.[1] Its planar, five-membered heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of small-molecule enzyme inhibitors.[1] Its planar, five-membered heterocyclic structure offers unique electronic properties—possessing both a hydrogen bond donor (–NH) and an acceptor (=N–)—making it an ideal bioisostere for the adenine ring of ATP. Consequently, pyrazoles are dominant in the landscape of kinase inhibitors, with over eight FDA-approved drugs (e.g., Ruxolitinib, Crizotinib) utilizing this core.[1]

This guide provides a technical deep-dive into the rational design, regioselective synthesis, and biological validation of pyrazole-containing molecules. It moves beyond basic textbook definitions to address the practical challenges of regiochemistry and assay interference that drug discovery professionals face daily.

The Pyrazole Pharmacophore: Structural Logic

Electronic Properties and ATP Mimicry

The success of pyrazoles in kinase inhibition is not accidental; it is driven by their ability to mimic the purine core of ATP.

  • H-Bonding: The N1 nitrogen (when unsubstituted) acts as a hydrogen bond donor, while the N2 nitrogen acts as an acceptor. This "donor-acceptor" motif frequently engages the "hinge region" of kinase active sites (e.g., forming H-bonds with the backbone carbonyl and amide NH of residues like Glu or Leu).

  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    -tautomers). In solution, this equilibrium is fast; however, upon binding to an enzyme, a specific tautomer is selected.
    • Expert Insight: When designing inhibitors, substituting the N1 position (e.g., with a methyl or aryl group) locks the tautomer, reducing the entropic penalty of binding and improving potency.

Bioisosterism

Pyrazoles are classic bioisosteres for:

  • Imidazoles: Similar pKa but different metabolic profiles (pyrazoles are generally less susceptible to CYP450 inhibition than imidazoles).

  • Amides: The dipole moment of the pyrazole ring can mimic the amide bond, allowing it to serve as a rigid linker that positions pharmacophores in specific vectors.

Synthetic Strategies & The Regioselectivity Challenge

The most common synthetic route is the Knorr Pyrazole Synthesis , involving the condensation of hydrazines with 1,3-dicarbonyl compounds. However, a critical pitfall in this chemistry is regioselectivity .

The Regioselectivity Problem

When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone (

), two isomers are possible: the 1,3,5-trisubstituted pyrazole and the 1,4,5-isomer (or variations depending on numbering).
  • Mechanism: The reaction proceeds via an initial nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon. The most nucleophilic nitrogen (usually the terminal

    
    ) attacks the most electrophilic carbonyl.
    
  • Control Strategy:

    • Sterics: Bulky groups on the diketone can direct the attack.

    • pH Control: Protonation states of the hydrazine can alter nucleophilicity.

    • Stepwise Synthesis: Using enaminones or alkynones instead of diketones often yields higher regiocontrol.

Visualization: Synthetic & Discovery Workflow

The following diagram outlines the critical path from scaffold design to lead optimization, highlighting the regioselectivity checkpoint.

DrugDiscoveryPipeline cluster_Synthesis Synthetic Execution Target Target Identification (e.g., Kinase ATP Pocket) Design Scaffold Design (Pyrazole as Adenine Mimic) Target->Design Reagents Reagents: Hydrazine + 1,3-Diketone Design->Reagents Cyclization Cyclocondensation (Knorr Reaction) Reagents->Cyclization RegioCheck CRITICAL CHECKPOINT: Regioselectivity Analysis (NOESY NMR / X-ray) Cyclization->RegioCheck Assay Enzymatic Assay (IC50 / Kd) RegioCheck->Assay Pure Isomer Assay->Design SAR Feedback Lead Lead Candidate Assay->Lead Potency < 10nM

Caption: Figure 1. The iterative workflow for pyrazole drug discovery, emphasizing the critical regiochemistry checkpoint.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3,5-dimethylpyrazole

Context: This protocol synthesizes a core scaffold often used to mimic the steric bulk of kinase inhibitors.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (Solvent)

  • Catalytic HCl (Optional, for rate acceleration)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetylacetone in 20 mL of absolute ethanol.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add 10 mmol of phenylhydrazine over 10 minutes. Note: Exothermic reaction.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (eluent 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool to room temperature. The product may precipitate. If not, remove solvent under reduced pressure.

  • Purification: Recrystallize from ethanol/water or perform flash column chromatography.

  • Validation (Self-Validating Step): Acquire a NOESY 1H-NMR . You must observe a cross-peak between the N-phenyl ortho-protons and the C5-methyl group. Absence of this cross-peak suggests the formation of the wrong regioisomer or a mixture.

Protocol B: Radiometric Kinase Assay (Standard Validation)

Context: While fluorescence assays are common, radiometric (


) assays remain the gold standard for avoiding false positives (fluorescent interference) common with heterocyclic compounds.

Methodology:

  • Preparation: Prepare kinase buffer (20 mM MOPS, pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
    
  • Compound Handling: Dissolve pyrazole inhibitors in 100% DMSO. Perform 3-fold serial dilutions. Final DMSO concentration in assay should be <1%.

  • Reaction Assembly:

    • Add 5 µL diluted inhibitor.

    • Add 10 µL enzyme solution (Target Kinase). Incubate 10 min.

    • Initiate reaction with 10 µL ATP mix (containing cold ATP + [

      
      -
      
      
      
      ]ATP).
  • Incubation: Run at room temperature for 30 minutes.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper squares.

  • Washing: Wash papers 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification: Dry papers and measure radioactivity via scintillation counting.

  • Analysis: Plot CPM vs. log[Inhibitor]. Fit to sigmoidal dose-response equation to determine IC50.

Case Study: Ruxolitinib (JAK Inhibitor)

Ruxolitinib (Jakafi) is a quintessential example of a pyrazole-based kinase inhibitor.[1][2]

  • Structure: It features a pyrrolo[2,3-d]pyrimidine core (which contains a fused pyrazole) linked to a cyclopentyl ring.

  • Mechanism: It binds to the ATP-binding site of JAK1 and JAK2. The pyrazole nitrogens are critical for anchoring the molecule to the hinge region of the kinase via hydrogen bonds.[2]

  • Clinical Impact: Used for myelofibrosis and polycythemia vera.

Visualization: Structural Basis of Inhibition

The following diagram illustrates the interaction logic between a generic pyrazole inhibitor and the Kinase ATP pocket.

BindingMode cluster_Outcome Biological Outcome Inhibitor Pyrazole Inhibitor (Drug) Hinge Kinase Hinge Region (Glu/Leu Backbone) Inhibitor->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) Inhibitor->Gatekeeper Steric Clash or H-Bond (if Thr) Hydrophobic Hydrophobic Pocket (Selectivity Filter) Inhibitor->Hydrophobic Van der Waals (Aryl Substituents) ATP_Block ATP Binding Blocked Hinge->ATP_Block Occupancy Signal_Stop Downstream Signaling (e.g., STAT Phosphorylation) HALTED ATP_Block->Signal_Stop

Caption: Figure 2.[3] Interaction map showing how pyrazole inhibitors anchor to the kinase hinge region to block ATP binding.

Data Summary: FDA-Approved Pyrazole Kinase Inhibitors[1][5]

Drug NameTargetIndicationPyrazole Role
Ruxolitinib JAK1/2MyelofibrosisHinge binder (fused system)
Crizotinib ALK/ROS1NSCLCCore scaffold, positions aryl groups
Avapritinib KIT/PDGFRAGISTConformational control
Encorafenib BRAFMelanomaATP-competitive inhibition

References

  • Fecik, R. A., et al. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Link

  • Ansari, A., et al. (2023).[4] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Link

  • Groschner, C., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Link

  • FDA. (2024). Novel Drug Approvals for 2023-2024. U.S. Food and Drug Administration. Link

  • NCI. (2024). Targeted Cancer Therapies Fact Sheet. National Cancer Institute. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Amide Coupling with 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid

Introduction & Scope 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1006451-71-3) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry[1]. Pyrazole carboxamides are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1006451-71-3) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry[1]. Pyrazole carboxamides are privileged pharmacophores found in numerous biologically active compounds, including kinase inhibitors and antifungal agents[2].

However, incorporating this specific building block into complex molecular architectures presents a distinct synthetic challenge. The molecule possesses both an electrophilic precursor (the C5-carboxylic acid) and a nucleophilic center (the C3-primary amine)[3]. Without strategic intervention, attempting a direct amide coupling often leads to uncontrolled intermolecular self-condensation, resulting in oligomeric or polymeric byproducts. This application note details the mechanistic rationale and field-proven protocols for achieving high-yielding, chemoselective amide couplings using this substrate.

Mechanistic Insights & Strategic Causality

To successfully utilize 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, the synthetic strategy must be bifurcated based on the desired role of the pyrazole core:

Strategy A: The Pyrazole as the Acyl Donor (C5-Amide Formation)

When the goal is to couple the C5-carboxylic acid with an external amine, the inherent nucleophilicity of the C3-amino group must be temporarily suppressed.

  • Causality for Protection: Activating the C5-carboxylic acid (e.g., via a mixed anhydride or active ester) in the presence of the unprotected C3-amine will trigger rapid self-condensation[2]. Orthogonal masking of the C3-amine using a tert-butyloxycarbonyl (Boc) group is mandatory. The Boc group is sterically bulky and electronically deactivating, completely preventing the C3-nitrogen from participating in nucleophilic attack during the subsequent C5-activation.

  • Coupling Reagent Selection: Once protected, the C5-carboxylic acid can be activated. HATU is highly recommended for discovery-scale synthesis. HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine-like nitrogen at position 7 of the HOAt leaving group provides neighboring group participation, forming a critical hydrogen bond with the incoming amine. This "anchoring" effect dramatically accelerates the aminolysis step, minimizing epimerization and side reactions[4].

Strategy B: The Pyrazole as the Nucleophile (C3-Amide Formation)

When the goal is to acylate the C3-amino group using an external carboxylic acid, protection of the C5-carboxylic acid is often unnecessary, provided the external acid is pre-activated.

  • Nucleophilic Attenuation: The C3-amino group on the pyrazole core is significantly less nucleophilic than a standard aliphatic amine. Its nitrogen lone pair is delocalized into the electron-deficient pyrazole π-system.

  • Causality for Activation: Because of this attenuated nucleophilicity, mild coupling reagents (like EDC/HOBt) often result in sluggish reactions and poor yields. The external carboxylic acid must be converted into a highly reactive electrophile, such as an acid chloride (via oxalyl chloride/DMF) or activated using potent uronium salts (HATU) with extended reaction times and elevated temperatures[5].

Process Visualization

Workflow cluster_A Strategy A: Pyrazole as Acyl Donor cluster_B Strategy B: Pyrazole as Nucleophile Start 3-Amino-1-ethyl-1H-pyrazole- 5-carboxylic acid Step1A 1. N-Boc Protection (Boc2O, DIPEA) Start->Step1A Step1B 1. Partner Acid Activation (Acid Chloride / HATU) Start->Step1B Step2A 2. Carboxyl Activation (HATU or T3P) Step1A->Step2A Step3A 3. Amine Addition & Deprotection Step2A->Step3A FinalA C5-Carboxamide Derivative Step3A->FinalA Step2B 2. Pyrazole Addition (Nucleophilic Attack) Step1B->Step2B Step3B 3. Workup & Purification Step2B->Step3B FinalB C3-Amide Derivative Step3B->FinalB

Workflow for amide coupling strategies using 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

Protocol 1: Orthogonal N-Boc Protection of the C3-Amine

This step is mandatory prior to C5-activation to prevent self-condensation.

  • Solvation: Dissolve 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and H₂O (0.5 M concentration).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10 minutes at room temperature.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.

    • Causality: The biphasic solvent system combined with a mild base ensures the selective N-acylation of the amine over the O-acylation of the carboxylate, maintaining the integrity of the C5-acid.

  • Isolation: Stir for 12 hours. Remove THF in vacuo. Acidify the remaining aqueous layer to pH 3–4 using 1M HCl to precipitate the N-Boc protected pyrazole acid. Filter, wash with cold water, and dry in vacuo.

Protocol 2: C5-Amide Coupling (HATU/DIPEA Method)

For coupling the protected pyrazole with an external aliphatic or aromatic amine.

  • Preparation: Dissolve the N-Boc protected pyrazole acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq).

    • Causality: A non-nucleophilic, sterically hindered base is required to deprotonate the carboxylic acid without competing with the target amine for the activated ester[5].

  • Activation: Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise.

    • Causality: Cooling the reaction during HATU addition minimizes the formation of unreactive tetramethylguanidinium byproducts, a common side reaction when uronium salts are exposed to amines at room temperature[4].

  • Coupling: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate.

Protocol 3: C3-Amide Coupling via Acid Chloride

For acylating the C3-amine using an external carboxylic acid.

  • Electrophile Generation: In a dry flask, dissolve the external partner carboxylic acid (1.2 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) and exactly 1 drop of anhydrous DMF.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a highly reactive chloroiminium ion), which catalytically converts the carboxylic acid to the acid chloride without requiring harsh thermal conditions[5].

  • Concentration: Stir for 2 hours at room temperature. Concentrate in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.

  • Nucleophilic Attack: Dissolve the unprotected 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM at 0 °C. Add the freshly prepared acid chloride (dissolved in DCM) dropwise[2].

  • Completion: Stir for 12 hours at room temperature. Wash with 1M HCl to remove pyridine, extract with DCM, and purify via flash chromatography.

Quantitative Data & Optimization Parameters

Table 1: Reagent Selection Matrix for Pyrazole Amide Coupling

Coupling ReagentActive IntermediateByproduct RemovalBest Use Case
HATU HOAt EsterAqueous wash / ChromatographyDiscovery scale; sterically hindered or electronically deactivated amines.
T3P (50% in EtOAc)Mixed Phosphonic AnhydrideSimple aqueous wash (Water soluble)Scale-up / Process chemistry; highly chemoselective with near-zero epimerization.
EDC / HOBt HOBt EsterAqueous acidic/basic washesUnhindered aliphatic amines; cost-sensitive syntheses.
Oxalyl Chloride Acid ChlorideEvaporation (Volatile byproducts)Forcing conditions required for acylating the poorly nucleophilic C3-amine.

Table 2: Chemoselectivity Profile of the Pyrazole Scaffold

Reaction SiteElectronic NaturePreferred Activation StrategyMajor Risk / Side Reaction
C3-Amino Group Attenuated Nucleophile (resonance delocalized)Acid Chloride or HATU (extended time)Incomplete conversion; requires highly electrophilic partner.
C5-Carboxylic Acid Standard Electrophile PrecursorHATU / DIPEA (with C3-amine protected)Intermolecular self-condensation if C3-amine is left unprotected.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing), 38, 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (ACS), 20(2), 140-177. URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Fused Pyrazole Derivatives from Aminopyrazoles

Executive Summary & Scientific Rationale Aminopyrazoles are highly versatile building blocks in medicinal chemistry, frequently utilized to synthesize privileged nitrogen-fused bicyclic systems such as pyrazolo[1,5-a]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Aminopyrazoles are highly versatile building blocks in medicinal chemistry, frequently utilized to synthesize privileged nitrogen-fused bicyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These scaffolds are ubiquitous in modern drug discovery, exhibiting potent anticancer, antiviral, and anti-inflammatory properties (1[1]).

Historically, the annulation of 5-aminopyrazoles required harsh conditions, prolonged reflux times (often >12 hours), and complex multi-step isolations that suffered from poor regioselectivity and low yields. Microwave-Assisted Organic Synthesis (MAOS) fundamentally disrupts this paradigm. By leveraging dielectric heating, MAOS directly couples electromagnetic energy to the reacting molecules, bypassing the thermal resistance of reaction vessels (1[1]). This results in instantaneous, localized superheating that drastically accelerates reaction kinetics, driving thermodynamically favored cyclizations while minimizing kinetic side-product formation.

Mechanistic Causality: Why Microwave Irradiation?

The synthesis of pyrazolo-pyrimidines from 5-aminopyrazoles involves multiple nucleophilic centers (the exocyclic primary amine and the endocyclic nitrogen). Under conventional conductive heating, the activation energy barrier for the initial condensation (e.g., forming a formamidine or enamine intermediate) is crossed slowly, allowing competing side reactions (such as off-target acylation or degradation) to occur.

Microwave irradiation specifically enhances the efficiency of polar transition states. In the reaction of 5-aminopyrazoles with electrophiles (like β-dicarbonyls or orthoformates), the highly polar intermediates strongly absorb microwave energy (2[2], 3[3]). This targeted energy transfer rapidly pushes the intermediate through the intramolecular cyclization threshold. Consequently, MAOS not only reduces reaction times from hours to minutes but also enforces strict regiocontrol.

Pathway A 5-Aminopyrazole (Nucleophile) C Microwave Heating (Dielectric) A->C B Electrophile (e.g., Orthoformate) B->C D Polar Intermediate (Formamidine) C->D Rapid Kinetics E Fused Pyrazole (Target Scaffold) D->E Cyclization

Reaction pathway for microwave-assisted synthesis of fused pyrazoles.

Quantitative Data & Comparative Efficacy

The empirical superiority of MAOS over conventional heating is absolute. The table below summarizes the dramatic shift in reaction parameters when transitioning to microwave protocols for various fused pyrazole derivatives.

Target ScaffoldReagentsConventional HeatingMicrowave HeatingYield ImprovementReference
Pyrazolo[1,5-a]pyrimidinones β-ketonitrile + hydrazine + β-ketoester150 °C, 12-24 h150 °C, 2 h 5 min30% → 52% (One-pot)3[3]
Pyrazolo[3,4-d]pyrimidin-4-ones 5-aminopyrazole + orthoformate + amineReflux, 8-16 h120 °C, 15-30 min45% → 60-85%2[2]
Pyrazolo[1,5-a][1,3,5]triazines 5-aminopyrazole + ethoxycarbonyl isothiocyanateReflux, 6-12 h80 °C, 3 min<50% → 94%4[4]

Validated Experimental Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates specific In-Process Controls (IPCs) and analytical checkpoints to verify intermediate formation and final cyclization.

Workflow Step1 1. Reagent Preparation Mix 5-aminopyrazole & electrophile Step2 2. Solvent Selection (e.g., EtOH, AcOH, or Solvent-free) Step1->Step2 Step3 3. Microwave Irradiation Set Power (W), Temp (°C), Time Step2->Step3 Step4 4. In-Process Control TLC / LC-MS validation Step3->Step4 Step4->Step3 If incomplete Step5 5. Work-up & Isolation Precipitation / Filtration Step4->Step5 If complete Step6 6. Structural Confirmation NMR / HRMS analysis Step5->Step6

Step-by-step experimental workflow for MAOS of pyrazole derivatives.

Protocol A: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones

Causality Note: This protocol utilizes a sequential one-pot approach. The initial microwave step forces the rapid condensation of the β-ketonitrile with hydrazine to form the 5-aminopyrazole intermediate in situ. The subsequent addition of the β-ketoester and acetic acid under continued microwave irradiation drives the final cyclization. Acetic acid acts as both a solvent and an acid catalyst, lowering the activation energy for the nucleophilic attack on the carbonyl carbon (5[5]).

Procedure:

  • Intermediate Generation: In a microwave-safe vial, dissolve the β-ketonitrile (1.0 mmol) in methanol (2.0 mL). Add hydrazine hydrate (1.2 mmol).

  • First Irradiation: Seal the vial and heat to 150 °C under microwave irradiation for exactly 5 minutes.

  • Reagent Addition: Carefully vent the vial. Add the appropriate β-ketoester (1.0 mmol) and glacial acetic acid (2.0 mL) directly to the reaction mixture.

  • Second Irradiation: Reseal and irradiate at 150 °C for 2 hours.

  • Isolation: Cool the mixture to room temperature. Pour into crushed ice/water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Self-Validation Checkpoint:

  • LC-MS: After step 2, an aliquot should confirm the mass of the 5-aminopyrazole intermediate.

  • Yield & Purity: Expected overall yield is ~52%. The absence of the intermediate mass in the final LC-MS trace validates complete cyclization.

Protocol B: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Causality Note: This multicomponent reaction avoids the isolation of the highly reactive N-pyrazolylformamidine intermediate. Trimethyl orthoformate acts as the carbon donor for the pyrimidine ring. Microwave irradiation is critical here; conventional heating often leads to competitive reactions at the pyrazole ring nitrogen atoms. MAOS ensures strict selectivity, allowing pyrimidine ring annulation exclusively on the N-1 unsubstituted 5-aminopyrazole-4-carboxylates (2[2]).

Procedure:

  • Reaction Assembly: In a 10 mL microwave vial, combine methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (1.5 mmol), and the selected primary amine (e.g., benzylamine, 1.2 mmol).

  • Solvent: Add a minimal amount of DMF or conduct under solvent-free conditions if the amine is a liquid, optimizing the dielectric heating efficiency.

  • Irradiation: Irradiate the sealed mixture at 120 °C for 15–30 minutes (monitor via TLC).

  • Work-up: Cool to room temperature. Triturate the crude mixture with diethyl ether or cold ethanol to induce crystallization. Filter and dry under a vacuum.

Self-Validation Checkpoint:

  • 13C NMR Spectroscopy: To definitively confirm the construction of the pyrimidinone ring, check the 13C NMR spectrum. The carbonyl group signal must appear at 156.8–157.2 ppm , and the newly formed methine group of the heterocyclic ring must appear at 150.7–151.3 ppm (2[2]). If these shifts are absent, the cyclization has failed, and only the formamidine intermediate is present.

References

  • Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones Source: NIH URL
  • Source: Beilstein Journal of Organic Chemistry (NIH)
  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Advances URL
  • Title: Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines Source: MDPI URL

Sources

Method

Derivatization of the carboxylic acid group on the pyrazole ring

Application Note: Derivatization of the Carboxylic Acid Group on the Pyrazole Ring Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Celecoxib, Rimon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of the Carboxylic Acid Group on the Pyrazole Ring

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, the derivatization of pyrazole carboxylic acids presents unique challenges compared to their phenyl counterparts. The presence of the adjacent nitrogen atoms introduces issues of tautomerism (3- vs 5-position) , amphoteric solubility , and competitive N-acylation .

This guide provides field-proven protocols for transforming the pyrazole carboxylic acid moiety into amides, esters, alcohols, and bioisosteres (1,2,4-oxadiazoles). It emphasizes "self-validating" workflows where reaction progression is monitored not just by consumption of starting material, but by the specific spectroscopic signatures of the desired regioisomers.

Strategic Considerations: The Pyrazole "Personality"

Before initiating wet chemistry, three critical factors must be assessed to prevent common failure modes.

A. Tautomerism & Regiochemistry

N-unsubstituted pyrazoles exist in dynamic equilibrium. A pyrazole-3-carboxylic acid is tautomerically equivalent to pyrazole-5-carboxylic acid.

  • Implication: If you couple a large group to the carboxylic acid, you may lock the tautomer into a specific form in the solid state, but in solution, the proton will shuttle.

  • Strategy: If fixed regiochemistry is required (e.g., for SAR studies), introduce an N-protecting group (SEM, THP, or Boc) or an N-alkyl substituent before derivatizing the acid.

B. Competitive N-Acylation

When activating the carboxylic acid (e.g., with SOCl₂ or HATU), the pyrazole NH is nucleophilic enough to react with the activated species, leading to dimers or N-acyl side products .

  • Solution: Use sterically hindered bases (DIPEA) and avoid large excesses of activating agents. For acid chlorides, ensure the HCl byproduct is scavenged immediately or use the "in-situ" mixed anhydride method.

C. Solubility

Pyrazole carboxylic acids are often zwitterionic and poorly soluble in non-polar solvents (DCM, Toluene).

  • Workaround: DMF or NMP are often required as co-solvents. For workup, avoid simple aqueous extractions; pyrazoles often hang in the aqueous layer. "Salting out" or continuous extraction (DCM/iPrOH 3:1) is recommended.[1]

Decision Matrix & Workflow

The following diagram outlines the logical flow for selecting the correct derivatization pathway based on substrate properties.

PyrazoleWorkflow Start Start: Pyrazole-COOH CheckN Is Pyrazole NH Free? Start->CheckN Ester Target: Ester Start->Ester Alcohol Target: Alcohol Start->Alcohol Bioiso Target: 1,2,4-Oxadiazole Start->Bioiso Protect Consider Protection (THP, SEM, Boc) CheckN->Protect Yes (Regio control needed) Direct Direct Coupling (Risk: N-Acylation) CheckN->Direct Yes (Tautomer acceptable) Amide Target: Amide CheckN->Amide No (N-Substituted) Protect->Amide Direct->Amide HATU Protocol A: HATU/DIPEA (High Yield, mild) Amide->HATU AcidCl Protocol B: SOCl2/Oxalyl Cl (For unreactive amines) Amide->AcidCl Borane Protocol C: BH3-THF (Selective Reduction) Alcohol->Borane Amidoxime Protocol D: Amidoxime + CDI (Bioisostere) Bioiso->Amidoxime

Caption: Decision matrix for selecting the optimal derivatization strategy based on N-substitution and target functionality.

Detailed Protocols

Protocol 1: Amide Coupling (The Workhorse)

Use this for converting Pyrazole-COOH to Pyrazole-CONHR.

Mechanism & Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) because it generates a reactive ester (OAt) that is less prone to racemization and reacts faster than HOBt esters, minimizing the window for the pyrazole NH to compete.

Materials:

  • Pyrazole Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: In a flame-dried flask, dissolve the Pyrazole-COOH (1.0 eq) in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over DCM due to solubility.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C. Stir for 15 minutes. The solution should turn slightly yellow.

  • Coupling: Add the amine (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check LCMS. Look for the [M+H] peak of the amide. If you see a peak at [M+H] + (Mass of Pyrazole Acid - OH), you have formed the symmetrical anhydride or dimer , indicating insufficient amine nucleophilicity or steric hindrance.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x), Water (1x), and Brine (1x).

    • Critical Step: If the product is polar, do not wash with water. Evaporate DMF directly or use a LiCl (5% aq) wash to remove DMF.

Troubleshooting:

  • Issue: Low yield with N-unsubstituted pyrazoles.

  • Fix: The HATU may be reacting with the pyrazole NH. Switch to EDC/HOBt or protect the nitrogen with a THP group (dihydropyran + catalytic acid) prior to coupling.

Protocol 2: Selective Reduction to Alcohol

Use this to convert Pyrazole-COOH to Pyrazole-CH₂OH.

Mechanism & Rationale: Borane-THF (BH₃[1]·THF) is the reagent of choice. Unlike LiAlH₄, which is a "sledgehammer" that will reduce esters, nitriles, and potentially deprotonate the pyrazole NH aggressively, Borane coordinates to the carboxylic acid oxygen, activating it specifically for hydride delivery. It tolerates nitro and ester groups elsewhere on the molecule.

Materials:

  • Pyrazole Carboxylic Acid (1.0 equiv)

  • Borane-THF complex (1.0 M in THF) (3.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a flask and purge with Argon. Dissolve Pyrazole-COOH in anhydrous THF (0.1 M). Cool to 0°C.

  • Addition: Add BH₃·THF (3.0 eq) dropwise via syringe. Caution: Gas evolution (H₂) will occur.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.

    • Note: The intermediate borate ester may be stable. If starting material is gone but product mass isn't clear, proceed to quench.

  • Quench: Cool to 0°C. Carefully add MeOH dropwise until gas evolution ceases.

  • Workup: Concentrate the mixture. Redissolve in MeOH and concentrate again (repeat 3x) to remove volatile trimethyl borate.

  • Purification: Flash chromatography (DCM/MeOH).

Protocol 3: Bioisostere Synthesis (1,2,4-Oxadiazole)

Use this to convert Pyrazole-COOH to a metabolically stable bioisostere.

Mechanism & Rationale: 1,2,4-oxadiazoles are classic carboxylic acid bioisosteres with improved membrane permeability. The reaction proceeds via the activation of the acid followed by condensation with an amidoxime .

Materials:

  • Pyrazole Carboxylic Acid (1.0 equiv)

  • Aryl/Alkyl Amidoxime (1.1 equiv)

  • CDI (Carbonyldiimidazole) (1.2 equiv)

  • Solvent: DMF or Dioxane

Step-by-Step:

  • Activation: Dissolve Pyrazole-COOH in DMF. Add CDI (1.2 eq) at RT. Stir for 1 hour. CO₂ gas will evolve.

  • Addition: Add the Amidoxime (1.1 eq). Stir at RT for 1-2 hours. This forms the O-acyl amidoxime intermediate (observable by LCMS).

  • Cyclization: Heat the reaction mixture to 100°C–110°C for 4–6 hours. This forces the dehydration and ring closure.

  • Workup: Cool to RT. Dilute with water. The oxadiazole often precipitates out. Filter and wash with water. If no precipitate, extract with EtOAc.

Quantitative Data Summary

ProtocolReagent SystemTarget GroupTypical YieldKey Tolerance
Amide Coupling HATU / DIPEAAmide (-CONHR)75 - 95%Acid-sensitive groups
Acid Chloride SOCl₂ / PyridineAmide (-CONHR)60 - 85%Sterically hindered amines
Reduction BH₃[1]·THFAlcohol (-CH₂OH)80 - 90%Esters, Nitro, Halogens
Esterification SOCl₂ / MeOHMethyl Ester>95%Robust substrates
Bioisostere CDI / Amidoxime1,2,4-Oxadiazole65 - 80%Non-basic amines

References

  • Amide Coupling Reagents & Mechanisms

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Borane Reduction Selectivity

    • Brown, H. C., & Heim, P. (1973). Selective reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry. Link

  • Pyrazole Tautomerism & Reactivity

    • Elguero, J., et al. (2000). Pyrazoles.[2][3] In Comprehensive Heterocyclic Chemistry II. Link

  • 1,2,4-Oxadiazole Synthesis

    • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Journal of Organic Chemistry. Link

  • Solubility & Purification of Pyrazoles

    • BenchChem Technical Guides. (2025).[3] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate.Link

Sources

Application

Application Note: Synthesis and High-Throughput Antimicrobial Screening Protocols for Pyrazole Carboxamide Derivatives

Introduction & Mechanistic Rationale The rapid emergence of multi-drug resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Acinetobacter baumannii, necessitate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rapid emergence of multi-drug resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Acinetobacter baumannii, necessitates the continuous development of novel antimicrobial scaffolds. Pyrazole carboxamides have emerged as highly versatile pharmacophores in medicinal chemistry[1].

Mechanistic Insight: The efficacy of this scaffold lies in its dual-functional nature. The pyrazole ring provides essential lipophilicity for cellular penetration and metabolic stability against degradation enzymes. Simultaneously, the carboxamide linkage acts as a critical hydrogen bond donor/acceptor, facilitating high-affinity interactions with target microbial proteins (e.g., DNA gyrase in bacteria or sterol 14α-demethylase in fungi)[1]. Modulating the electronic and steric properties of the substituents on the carboxamide nitrogen allows for fine-tuning of the antimicrobial spectrum[2].

Experimental Workflow

Workflow cluster_0 Route A: Chalcone Pathway cluster_1 Route B: Direct Amidation Start Target: MDR Pathogens C1 Claisen-Schmidt Condensation (Base Catalysis) Start->C1 A1 Carboxylic Acid Activation (SOCl2, Reflux) Start->A1 C2 Cyclocondensation w/ Semicarbazide (Acid Catalysis) C1->C2 Chalcone Purify Purification & QC Validation (NMR, HRMS, TLC) C2->Purify A2 Nucleophilic Acyl Substitution (Amine + Et3N) A1->A2 Acyl Chloride A2->Purify Screen Antimicrobial Screening (Broth Microdilution MIC) Purify->Screen Pure Library Hit Hit Validation & SAR (MIC < 16 µg/mL) Screen->Hit Efficacy Data

Fig 1: End-to-end workflow for the synthesis and antimicrobial screening of pyrazole carboxamides.

Chemical Synthesis Protocols

To maximize library diversity, two distinct synthetic routes are employed. Route A is ideal for generating 4,5-dihydro-1H-pyrazole-1-carboxamides, while Route B is optimized for synthesizing fully aromatized pyrazole-4-carboxamides[3][4].

Protocol A: Synthesis via Chalcone Intermediates (Claisen-Schmidt & Cyclocondensation)

This two-step method leverages an acid-catalyzed ring closure to form the pyrazoline core[3].

Step 1: Chalcone Synthesis

  • Dissolve equimolar amounts (10 mmol) of the substituted acetophenone and aromatic aldehyde in 20 mL of absolute ethanol.

  • Place the reaction flask in an ice bath (0–5 °C). Causality: Maintaining low temperatures during base addition suppresses unwanted self-condensation (Aldol) side reactions.

  • Add 10 mL of 10% aqueous NaOH dropwise over 15 minutes. Stir at room temperature for 12 hours.

  • Pour the mixture over crushed ice and neutralize with dilute HCl. Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclocondensation

  • In a round-bottom flask, combine the chalcone (5 mmol) and semicarbazide hydrochloride (6 mmol) in 25 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (or Amberlyst-15 resin). Causality: The acid catalyst protonates the carbonyl oxygen of the chalcone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine moiety of semicarbazide, which subsequently drives intramolecular cyclization[3].

  • Reflux the mixture for 6–8 hours.

  • Self-Validating QC Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active chalcone spot disappears.

  • Cool to room temperature, pour into ice water, filter the solid pyrazoline-1-carboxamide, and purify via recrystallization.

Protocol B: Direct Amidation of Pyrazole-4-Carboxylic Acids

This route utilizes acyl chloride activation to ensure high-yielding amidation with sterically hindered or deactivated amines[4].

Step 1: Acyl Chloride Activation

  • Suspend the substituted 1H-pyrazole-4-carboxylic acid (5 mmol) in 15 mL of anhydrous dichloromethane (DCM).

  • Add thionyl chloride (

    
    , 15 mmol) dropwise, followed by 2 drops of anhydrous DMF. Causality: DMF acts as a Vilsmeier-Haack-type catalyst, forming a highly reactive chloroiminium intermediate that drastically accelerates the conversion of the carboxylic acid to the acyl chloride.
    
  • Reflux for 3 hours under an inert argon atmosphere.

  • Remove excess

    
     and solvent in vacuo to yield the crude acyl chloride. Do not expose to air to prevent hydrolysis.
    

Step 2: Nucleophilic Acyl Substitution

  • Dissolve the crude acyl chloride in 10 mL of anhydrous THF and cool to 0 °C.

  • Add triethylamine (

    
    , 6 mmol) followed by the desired primary or secondary amine (5 mmol) dropwise. Causality:
    
    
    
    serves as a non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the premature protonation and subsequent deactivation of the nucleophilic amine[4].
  • Stir at room temperature for 10 hours.

  • Evaporate the THF, partition the residue between EtOAc and water, wash the organic layer with brine, dry over

    
    , and purify via silica gel column chromatography (Petroleum Ether:EtOAc 30:1)[4].
    

Antimicrobial Screening Protocol (Broth Microdilution)

To establish the Minimum Inhibitory Concentration (MIC), a standardized broth microdilution assay is utilized, conforming to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: 0.015% Resazurin aqueous solution.

Step-by-Step Assay:

  • Compound Preparation: Dissolve synthesized pyrazole carboxamides in 100% DMSO to a stock concentration of 10.24 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB to achieve a final testing range of 512 µg/mL down to 0.5 µg/mL. Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced microbial toxicity.

  • Inoculum Preparation: Adjust the microbial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute the suspension 1:150 in MHB to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Incubation: Inoculate 50 µL of the bacterial suspension into each well. Incubate the plates at 37 °C for 18–24 hours.

  • Viability Readout: Add 10 µL of resazurin solution to each well and incubate for an additional 2 hours in the dark.

    • Causality: Resazurin (blue, non-fluorescent) is reduced by the oxidoreductase enzymes of metabolically active, viable cells into resorufin (pink, highly fluorescent). This provides a highly sensitive, objective colorimetric readout, eliminating the subjectivity of visual turbidity assessments.

  • Self-Validating QC Checkpoint: The MIC of the positive control (e.g., Ciprofloxacin for bacteria) must fall within the strictly defined CLSI acceptable range (e.g., 0.12–0.5 µg/mL for S. aureus ATCC 29213). If the positive control fails, or if the negative control (1% DMSO + media + bacteria) shows no growth, the entire plate must be invalidated and the assay repeated.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends and MIC values of representative pyrazole carboxamides synthesized via the outlined protocols, based on recent literature findings.

Compound ClassRepresentative SubstitutionTarget PathogenMIC (µg/mL)Mechanistic Note & Reference
Pyrazole-4-carboxamideN-(4-fluorophenyl)S. aureus (Gram +)15.6Strong direct antibacterial activity; electron-withdrawing groups enhance target binding[1].
Pyrazole-4-carboxamideN-(3-chloro-4-fluorophenyl)A. baumannii (Gram -)> 512Weak direct activity; evaluated primarily as a potential antibiotic adjuvant[2].
Pyrazoline-1-carboxamide3-(furan-2-yl)-5-arylC. albicans (Fungal)12.5Broad-spectrum antifungal potential; disrupts ergosterol biosynthesis[3].
Pyrazole-4-carboxamideN-(benzo-fused)C. gloeosporioides20.0Agricultural antifungal agent; induces a distinct lag phase in fungal growth[4].

References

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. 1

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research / ResearchGate. 3

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. 4

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. MDPI. 2

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of Claisen condensation for pyrazole precursors

The following guide is structured as a Technical Support Knowledge Base article. It is designed for immediate application in a drug discovery or process chemistry setting, focusing on the critical bottleneck of pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Knowledge Base article. It is designed for immediate application in a drug discovery or process chemistry setting, focusing on the critical bottleneck of pyrazole synthesis: the Claisen condensation.

Topic: Optimization of Claisen Condensation for Pyrazole Precursors

Executive Summary

The synthesis of pyrazoles—a privileged scaffold in kinase inhibitors (e.g., Ruxolitinib, Celecoxib)—relies heavily on the quality of their


-dicarbonyl precursors. These are typically generated via the Claisen condensation  of a ketone and an ester.[1][2][3][4][5][6][7][8]

While theoretically simple, this reaction is notoriously fickle in practice. It is an equilibrium process driven entirely by the deprotonation of the product .[8] Failure to manage this thermodynamic sink results in low yields, retro-Claisen cleavage, or regiochemical mixtures. This guide provides the protocols and troubleshooting logic to ensure a robust supply of 1,3-diketones for downstream pyrazole formation.

The Mechanism & Control Logic

To troubleshoot, you must visualize the invisible. The reaction is not a forward march; it is a tug-of-war.[4]

The Thermodynamic Sink Principle

The reaction between a ketone (pKa ~20) and an ester is endergonic. The only reason it proceeds is that the product (


-diketone) has a pKa of ~9. The base (e.g., alkoxide) immediately deprotonates this product, forming a stable enolate salt.[4][9] This irreversible step pulls the equilibrium to completion.[8]

Implication: You must use at least 1.0–1.2 equivalents of base. Catalytic base will never work.

Visualizing the Pathway

The following diagram illustrates the critical equilibrium points and the "Trap" (Product Deprotonation) that drives the yield.

ClaisenMechanism Start Ketone + Ester Enolate Enolate Intermediate Start->Enolate Base (Rev.) Tetra Tetrahedral Intermediate Enolate->Tetra C-C Bond Formation ProductNeutral β-Diketone (Neutral) Tetra->ProductNeutral -OR' ProductNeutral->Start Retro-Claisen (If not deprotonated) ProductSalt β-Diketone Enolate Salt (The TRAP) ProductNeutral->ProductSalt Base (IRREVERSIBLE) Final Isolated Precursor ProductSalt->Final Acidic Workup

Figure 1: The Claisen Condensation Workflow. Note that the step from Neutral Product to Enolate Salt is the driving force.[8][9] If the base is consumed or too weak, the reaction reverses (Retro-Claisen).

Critical Parameters & Decision Matrix

Before starting, select your conditions based on your substrate.[10]

ParameterRecommendationScientific Rationale
Base Selection NaH (60%) or LiHMDS NaOEt causes transesterification if the ester R-group doesn't match the solvent. NaH is irreversible and generates

, driving the reaction.[8] LiHMDS is required for kinetic control (regioselectivity).
Solvent THF or Toluene Aprotic solvents prevent proton exchange. Toluene is excellent for scale-up as the product salt often precipitates, driving the equilibrium further.
Temperature 0°C

RT

Reflux
Start cold to control exotherms. Heat is often required to push the sterically hindered C-C bond formation, but only after initial mixing.
Stoichiometry Ketone (1.0) : Ester (1.2–1.5) : Base (1.2–2.0) Excess ester accounts for hydrolysis/evaporation. Excess base ensures the final product remains fully deprotonated.
Optimized Protocol: The "Standard" Method

Applicability: Synthesis of 1-phenyl-1,3-butanedione type precursors.

Reagents
  • Ketone (10 mmol)

  • Ester (12-15 mmol)

  • Sodium Hydride (60% in oil, 15-20 mmol)

  • Anhydrous THF (30 mL)

Procedure
  • Base Preparation: In a flame-dried flask under

    
    , wash NaH with dry pentane (optional, to remove oil) and suspend in anhydrous THF. Cool to 0°C.
    
  • Ketone Enolization: Add the ketone dropwise.

    • Self-Validation: Evolution of

      
       gas bubbles indicates successful deprotonation. The solution should turn clear or slightly yellow. Stir for 30 min.
      
  • Condensation: Add the ester dropwise (neat or in minimal THF).

    • Note: If the ester is solid, dissolve in THF.

  • The Drive: Allow to warm to RT. If no precipitation occurs after 1 hour, heat to reflux for 2-4 hours.

    • Self-Validation: The formation of a heavy, viscous slurry or solid precipitate is the primary indicator of success . This is the sodium salt of your

      
      -diketone.
      
  • Quenching (Critical): Cool to 0°C. Add dilute AcOH or 1M HCl slowly until pH ~6-7.

    • Warning: Do not dump into strong acid while hot. This triggers Retro-Claisen cleavage , reverting your product back to starting materials [1].

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
Troubleshooting Center (Q&A)
Issue 1: "I recovered mostly starting material. Did the reaction fail?"

Diagnosis: Likely moisture contamination or insufficient base strength. Explanation: If water is present, the base (NaH or alkoxide) is quenched to form NaOH. NaOH causes ester hydrolysis (saponification) rather than Claisen condensation. Solution:

  • Ensure THF is distilled or from a solvent system.

  • Increase base equivalents to 2.0.

  • Check the "Trap": Did you see a precipitate? If the reaction remained a clear solution throughout reflux, the thermodynamic sink (salt formation) did not occur.

Issue 2: "I obtained a mixture of regioisomers (Methyl vs. Methylene attack)."

Context: You reacted 2-butanone (asymmetric) with an ester. You wanted attack at the methyl group (C1), but got attack at the methylene (C3). Diagnosis: Thermodynamic vs. Kinetic Control failure. Solution:

  • For Methyl Attack (Terminal): This is usually the thermodynamic product because the resulting enolate is less sterically hindered. Use NaOEt in EtOH at reflux . The equilibrium will eventually settle on the more stable, less hindered terminal enolate [2].

  • For Methylene Attack (Internal): This requires Kinetic Control . Use LiHMDS in THF at -78°C . Pre-form the enolate at low temp, then add the ester. Quench cold to prevent equilibration.

Issue 3: "The reaction turned into a solid brick and the stir bar stopped."

Diagnosis: Excellent yield! The enolate salt precipitated out effectively. Risk: Lack of stirring prevents the remaining reagents from mixing, stalling the reaction at ~60% conversion. Solution:

  • Do not stop. Add more anhydrous THF or Toluene to re-slurry the mixture.

  • Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Use an overhead stirrer.

Issue 4: "My product vanished during workup."

Diagnosis: Retro-Claisen Fragmentation. Mechanism:


-Diketones are unstable toward nucleophiles (like water/hydroxide) at high temperatures. If you quench a hot reaction mixture with aqueous base or strong acid, the diketone cleaves back to the ketone and acid.
Solution: 
  • Cool first: Always cool to 0°C before adding any aqueous solution.

  • pH Control: Acidify to pH 4-5, not pH 1. Extract immediately.

Data Summary: Base Performance
Base SystempKa (Conj. Acid)Risk ProfileBest For
NaOEt / EtOH 16Transesterification; Moisture sensitiveSymmetric esters; Thermodynamic control
NaH / THF 35

evolution (Safety); "Brick" formation
General purpose; Crossed Claisen
LiHMDS / THF 26Expensive; Air sensitiveRegioselective (Kinetic) control
KOtBu / tBuOH 17Steric bulk prevents nucleophilic attackSterically hindered esters
References
  • Mechanism & Retro-Claisen: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis; Springer, 2007.

  • Regioselectivity in Claisen Condensations: Hauser, C. R.; Swamer, F. W.; Adams, J. T. The Acylation of Ketones to form ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Diketones. Org.[2][3][11][12] React.1954 , 8, 59. 
    
  • Pyrazole Synthesis Review: Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chem. Rev.2011 , 111, 6984–7034.

  • Practical Process Chemistry: Anderson, N. G. Practical Process Research and Development; Academic Press, 2012. (See Chapter on Reagents/Bases).

Sources

Optimization

Troubleshooting guide for pyrazole N-alkylation side reactions

Advanced Technical Support Center: Pyrazole N-Alkylation & Side Reaction Mitigation Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges duri...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Pyrazole N-Alkylation & Side Reaction Mitigation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the N-alkylation of pyrazoles. Because the pyrazole core is an ambident nucleophile, achieving absolute regioselectivity (N1 vs. N2) while suppressing side reactions—such as over-alkylation (quaternization), E2 elimination, and O-alkylation—requires precise mechanistic control over your reaction environment.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your synthetic workflows.

Part 1: Mechanistic Causality of Side Reactions

To troubleshoot an alkylation, you must first understand the behavior of the pyrazolide anion. When a pyrazole is deprotonated, the negative charge is delocalized across both the N1 and N2 atoms.

  • Steric Bias (N1-Alkylation): By default, alkylation favors the less sterically hindered nitrogen (N1).

  • Electronic/Chelation Bias (N2-Alkylation): Forcing the electrophile to attack the more hindered N2 position requires overriding the steric bias, typically via transition-metal chelation that blocks the N1 site.

  • Quaternization (Over-alkylation): If the alkylating agent is highly reactive (e.g., methyl iodide, benzyl bromide) and present in excess, the newly formed N-alkyl pyrazole can undergo a second alkylation, yielding a highly polar quaternary pyrazolium salt.

Caption: Mechanistic pathways of pyrazole alkylation, regioselectivity, and quaternization.

Part 2: Troubleshooting FAQs

Q1: My alkylation yields an inseparable 1:1 mixture of N1 and N2 regioisomers. How can I drive the reaction toward exclusive N1-alkylation? A1: Poor regioselectivity is often caused by tight ion-pairing in polar protic solvents or the use of non-optimal bases. For example, using KOt-Bu can sometimes yield a 3:2 ratio favoring the undesired isomer due to anion stabilization effects[1]. The Fix: Switch to a polar aprotic solvent like DMSO or DMF paired with K₂CO₃. DMSO strongly solvates the potassium cation, generating a "naked," highly reactive pyrazolide anion that preferentially attacks via the less sterically hindered N1 position. Under optimized conditions, this can yield N1/N2 ratios >99.9:1[2]. Additionally, fluorinated solvents like HFIP have been shown to dramatically enhance N1 selectivity through strict hydrogen-bonding networks[3].

Q2: I specifically need the sterically hindered N2-alkyl pyrazole for my SAR study, but standard basic conditions only yield N1. What is the best approach? A2: You must override the inherent steric bias of the substrate using transition-state chelation. The Fix: Utilize a Magnesium-catalyzed protocol. By adding 20 mol% MgBr₂ in the presence of a non-nucleophilic base (i-Pr₂NEt), the Mg²⁺ cation preferentially coordinates to the less sterically hindered N1 nitrogen. This effectively blocks N1, directing the alkylating agent to attack the N2 position, achieving N2 regioselectivities up to 99:1[4].

Q3: I am observing a highly polar baseline spot on my TLC and my isolated yield is low. What is this byproduct? A3: This is a classic sign of over-alkylation, resulting in a quaternary pyrazolium salt[5]. The Fix: Strictly control the stoichiometry of your alkylating agent (do not exceed 1.05 equivalents for standard base-mediated reactions). Furthermore, lower the reaction temperature to 0 °C. The activation energy for the second alkylation is higher than the first; cooling the reaction suppresses quaternization while allowing the primary alkylation to proceed[4].

Q4: I am working with a pyrazolone (hydroxy-pyrazole tautomer) and I am getting O-alkylation instead of N-alkylation. How do I prevent this? A4: Pyrazolones exist in tautomeric equilibrium (OH-, NH-, and CH- forms). Traditional alkylating agents frequently result in O-alkylation due to the high electronegativity and nucleophilicity of the oxygen atom[6]. The Fix: Employ the 6 (ROH, PPh₃, DEAD). The Mitsunobu conditions operate under mild, neutral conditions and can be tuned to favor C-N bond formation over C-O bond formation[6].

Part 3: Quantitative Data on Regioselectivity

The table below summarizes how different reaction environments dictate the regiochemical outcome of pyrazole alkylation based on literature precedents.

Reaction SystemTarget IsomerTypical Regioselectivity (N1:N2)Yield RangeKey Mechanistic Driver
K₂CO₃ / DMSO [2][3]N1-Alkyl> 95:5 (Up to 99.9:1)85 - 95%"Naked" anion favors sterically accessible N1.
KOt-Bu / THF [1]Mixture~ 2:3 (Substrate dependent)40 - 60%Tight ion-pairing and intermediate stabilization.
MgBr₂ / i-Pr₂NEt [4]N2-Alkyl76:24 to 99:144 - 90%Mg²⁺ chelation blocks the N1 position.
Mitsunobu (DEAD/PPh₃) [6][7]N-Alkyl (Pyrazolones)Substrate dependent70 - 90%Oxyphosphonium intermediate directs nucleophilic attack.

Part 4: Troubleshooting Workflow

Caption: Decision tree for troubleshooting pyrazole N-alkylation and mitigating side reactions.

Part 5: Validated Experimental Protocols

Protocol A: Highly Selective N1-Alkylation (Base-Mediated)

Designed to maximize N1 selectivity while preventing quaternization.[3][8]

  • Preparation: Charge a flame-dried flask with the 3-substituted pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMSO (0.2 M).

  • Deprotonation: Stir the suspension at room temperature for 30 minutes. Self-validation: The solution may become slightly cloudy or yellow, indicating the formation of the pyrazolide anion.

  • Alkylation: Add the alkylating agent (strictly 1.05 eq to prevent quaternization) dropwise.

  • Monitoring: Stir at room temperature for 4–24 hours. Monitor by TLC (typically Hexane/EtOAc). Self-validation: The N1 isomer generally elutes higher (less polar) than the N2 isomer.

  • Workup: Quench by pouring the mixture into ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (3x) to thoroughly remove DMSO.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Mg-Catalyzed N2-Regioselective Alkylation

Designed to override steric bias and force N2 alkylation.[4]

  • Preparation: In a glovebox or under a strict N₂ atmosphere, charge a vial with the 3-substituted pyrazole (1.0 eq) and MgBr₂ (0.2 eq).

  • Solvation: Add anhydrous THF (0.5 M) followed by the alkylating agent (e.g., α-bromoacetamide, 2.0 eq).

  • Base Addition: Add i-Pr₂NEt (2.1 eq) dropwise at 25 °C. Self-validation: If utilizing strongly electron-deficient pyrazoles, perform this addition and subsequent stirring at 0 °C to minimize over-alkylation side reactions.

  • Reaction: Stir for 2 hours. Monitor conversion via LC-MS.

  • Workup: Quench with saturated NH₄Cl in MeOH (2 mL) and concentrate to dryness. Add water and extract with i-PrOAc (4x).

  • Isolation: Load the crude product onto a silica gel column and elute with heptane/i-PrOAc to isolate the N2-alkylated solid.

Protocol C: Mitsunobu N-Alkylation for Ambident Pyrazolones

Designed to favor C-N bond formation over C-O bond formation under neutral conditions.[6][7]

  • Preparation: Dissolve the pyrazolone (1.0 eq), the target alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M) under argon.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Activation: Add diethyl azodicarboxylate (DEAD) or DIAD (1.2 eq) dropwise. Self-validation: The distinct yellow color of DEAD should dissipate rapidly as the active oxyphosphonium betaine intermediate forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC for the disappearance of the starting pyrazolone.

  • Workup: Concentrate the mixture in vacuo. Self-validation: The major byproduct, triphenylphosphine oxide (TPPO), can be largely precipitated by triturating the crude residue with cold ether/hexane and filtering.

  • Isolation: Purify the filtrate by column chromatography to separate the desired N-alkylated product from any minor O-alkylated isomers.

References

  • Alkylation of pyrazolones via the Mitsunobu reaction, Imperial College London,
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions, ACS Public
  • Technical Support Center: Optimizing N-Alkyl
  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activ
  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • Mitsunobu Reaction in My Chemistry, NII,
  • Technical Support Center: Synthesis of 5-Bromo-1-butyl-1H-pyrazole, BenchChem,
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles, Thieme Connect,

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent and Temperature for Pyrazole Cyclization

Welcome to the Technical Support Center for Pyrazole Cyclization. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies for the Knor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Cyclization. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies for the Knorr pyrazole synthesis and related cyclodehydration reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic steps—focusing instead on the mechanistic causality behind solvent and temperature choices to help you overcome persistent issues with poor yields and regioselectivity.

Mechanistic Causality in Pyrazole Cyclization

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines is a cornerstone of medicinal chemistry. However, when utilizing unsymmetrical 1,3-diketones, the reaction inherently diverges into competing pathways.

The process initiates with a nucleophilic attack by the hydrazine on one of the carbonyl carbons, forming a hydrazone intermediate. Subsequent intramolecular attack yields a1[1]. The regioselectivity (formation of the 1,3,5-substituted vs. 1,3,4-substituted isomer) is dictated by whether the initial nucleophilic attack is under kinetic control (favored at lower temperatures) or thermodynamic control (favored at higher temperatures).

Pathway A Unsymmetrical 1,3-Diketone + Substituted Hydrazine B Nucleophilic Attack (Kinetic vs. Thermodynamic) A->B Solvent Polarity C Hydrazone Intermediates B->C D 3,5-Dihydroxypyrazolidine Cyclization C->D E Regioisomer 1 (1,3,5-substituted) D->E Pathway A F Regioisomer 2 (1,3,4-substituted) D->F Pathway B

Mechanistic pathway of pyrazole cyclization highlighting regioselectivity divergence.

Troubleshooting Guide & FAQs

Q1: My pyrazole synthesis yields a complex 1:1 mixture of regioisomers. How can I control this? A1: Regioselectivity is governed by the relative electrophilicity of the carbonyls and the steric bulk of the hydrazine. If standard polar protic solvents (like ethanol) yield poor selectivity,2[2]. These solvents utilize strong hydrogen-bonding networks to selectively activate the more electron-rich carbonyl, dramatically shifting the regioselectivity (often >95:5)[2]. Additionally, 3[3], which further enforces specific initial attack by the hydrazine.

Q2: I am experiencing low conversion rates (<50%) even after 24 hours of reflux. What are the likely causes? A2: Low yields often stem from poor solubility of the starting materials or an inappropriate solvent polarity. While ethanol is a traditional choice,4[4] can enhance the solubility of complex aryl hydrazines and stabilize the polar transition states. Alternatively,5[5], accelerating carbanion formation and cyclization without the need for harsh reflux conditions.

Q3: How do I optimize temperature and solvent for microwave-assisted pyrazole synthesis? A3: Microwave irradiation accelerates cyclization but requires precise tuning of the dielectric medium. In aqueous-organic mixtures (e.g., Dimethoxyethane/Water), the solvent ratio and temperature are tightly coupled.6[6]. The optimal DME:H2O volumetric ratio is typically 10:4; excessive water drastically reduces the yield due to poor organic solubility[6].

Quantitative Data on Solvent & Temperature Effects

The table below summarizes how different solvent systems and thermal conditions impact the causality of the reaction, allowing you to select the optimal parameters based on your specific synthesis goals.

Solvent SystemTemperatureYield ImpactRegioselectivity ImpactMechanistic Role & Best Use Case
Ethanol (EtOH) RefluxModeratePoor (~1:1 mixtures)Standard protic medium; often leads to thermodynamic mixtures.
HFIP / TFE Room TempHighExcellent (>95:5)Strong H-bond donor; enforces kinetic control and specific carbonyl activation.
DMF / NMP 80 °CHighModerateAprotic dipolar; excellent for solubilizing bulky aryl hydrazines.
DME / H2O (10:4) 90 °C (MW)ExcellentModerateMicrowave-absorbing medium; optimal dielectric heating without degradation.
Deep Eutectic Solvents 80 °CHighGoodEco-friendly; acts as both solvent and H-bond catalyst for carbanion formation.

Validated Experimental Protocols

Protocol A: Highly Regioselective Synthesis using HFIP

This protocol leverages the strong hydrogen-bonding capability of fluorinated alcohols to enforce kinetic control and achieve >95:5 regioselectivity[2].

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to yield a 0.2 M solution.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise under continuous magnetic stirring at room temperature (20–25 °C).

  • Reaction: Allow the reaction to proceed under kinetic control. The unique hydrogen-bonding network of HFIP will selectively activate the more electron-rich carbonyl, directing the regiochemistry.

  • Monitoring: Monitor reaction progression via TLC or LC-MS until the dicarbonyl is fully consumed.

  • Workup: Remove the HFIP under reduced pressure using a rotary evaporator. (Note: HFIP is highly volatile and can be recovered for reuse).

  • Purification: Purify the crude mixture via silica gel flash chromatography (typically using an EtOAc/Hexanes gradient) to isolate the pure regioisomer.

Protocol B: Microwave-Promoted Aqueous Cyclization

This protocol is optimized for rapid synthesis using dielectric heating, balancing solubility and thermal stability[6].

  • Preparation: In a heavy-walled microwave-safe reaction vial, combine the dicarbonyl compound (1.0 equiv) and the hydrazine derivative (1.1 equiv).

  • Solvent System: Suspend the reactants in a solvent mixture of Dimethoxyethane (DME) and Deionized Water in a strict 10:4 volumetric ratio. (Deviation from this ratio causes reactant precipitation).

  • Irradiation: Seal the vial with a crimp cap and place it in the microwave reactor. Set the irradiation parameters to reach 90 °C. Maintain this temperature for 15–20 minutes. (Do not exceed 90 °C, as temperatures ≥100 °C induce thermal degradation of the pyrazole core).

  • Cooling: Cool the vial rapidly to room temperature using compressed air cooling.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Troubleshooting Start Issue: Poor Regioselectivity or Low Yield Q1 Is the solvent standard (e.g., EtOH)? Start->Q1 A1 Switch to HFIP or TFE (Enhances H-bonding) Q1->A1 Yes Q2 Is the reaction temperature too high? Q1->Q2 No A1->Q2 A2 Lower to Room Temp (Favors Kinetic Control) Q2->A2 Yes Q3 Are reactants fully dissolved? Q2->Q3 No A2->Q3 A3 Use Aprotic Dipolar Solvents (DMF, NMP) Q3->A3 No End Optimized Pyrazole Synthesis (>95% Purity) Q3->End Yes A3->End

Decision matrix for resolving poor regioselectivity and low yields in pyrazole synthesis.

References

  • BenchChem Technical Support Team. "Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization." BenchChem. 4

  • BenchChem Technical Support Team. "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem. 3

  • Tang, W.J., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." RHHZ. 6

  • Ahmed, M.S.M., et al. "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation." National Institutes of Health (NIH). 7

  • Vanegas, et al. "Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs)." Thieme Connect. 5

  • BenchChem Technical Support Team. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem. 2

  • "The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism." ResearchGate. 1

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of 3/5-Carboxypyrazoles

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks—regioselectivity, safety, and purification—encountered when scaling up th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks—regioselectivity, safety, and purification—encountered when scaling up the synthesis of 3- and 5-carboxypyrazoles. This resource synthesizes field-proven insights with rigorous mechanistic logic to help you transition from milligram-scale discovery to multi-kilogram production.

Process Chemistry Overview: The Causality of Scale-Up Failures

The synthesis of 3/5-carboxypyrazoles at scale is notoriously difficult due to two fundamental chemical realities:

  • Tautomerism and Regioselectivity: In unsubstituted NH-pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid annular tautomerism. However, upon N-substitution (e.g., N-alkylation), these positions become distinct regioisomers. Traditional cyclocondensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines almost always yields a mixture of 1,3- and 1,5-isomers because the two electrophilic centers of the dicarbonyl possess similar reactivities.

  • Energetic Hazards: The most direct laboratory-scale route to these scaffolds is the 1,3-dipolar cycloaddition of alkynes with diazo compounds (e.g., ethyl diazoacetate). At a large scale, diazo reagents present unacceptable explosion risks, necessitating completely different synthetic strategies for manufacturing.

Frequently Asked Questions (FAQs)

Q1: My safety department rejected the use of ethyl diazoacetate for our 5-kg scale campaign. What is the most scalable, diazo-free alternative? A: The safest approach is to build the pyrazole core using symmetric precursors or via selective oxidation. For example, the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid (a critical intermediate for the prostate cancer drug Darolutamide) can be achieved safely by starting with diethyl pyrazole-3,5-dicarboxylate[1]. By applying a controlled base-mediated hydrolysis, you bypass explosive diazoacetone reagents entirely while maintaining high overall yields.

Q2: My condensation of an unsymmetrical enaminodiketone with phenylhydrazine yields a 1:1 mixture of 3- and 5-carboxypyrazoles. How can I force regioselectivity? A: Regioselectivity is dictated by the initial nucleophilic attack of the hydrazine's more nucleophilic nitrogen onto the most electrophilic carbon of the dicarbonyl. To force regiospecificity, you must alter the steric or electronic environment. Using sterically hindered hydrazines (e.g., tert-butylhydrazine) forces the bulky group away from the forming ester, yielding exclusively the 5-carboxylate isomer [2]. Alternatively, synthesize the NH-pyrazole first, then perform a regioselective N-alkylation using a mild base like Na₂CO₃ in DMF, which kinetically favors the less sterically hindered isomer.

Q3: How do I separate the 3- and 5-isomers without using column chromatography? A: Exploit the differences in their crystalline hydrogen-bonding networks. 3-Carboxypyrazoles typically form stable dimers via double O–H···O hydrogen bonds, whereas 5-carboxypyrazoles form polymeric chains via O–H···N interactions [3]. This structural divergence leads to distinct solubility profiles. You can isolate the desired isomer by performing an isoelectric precipitation: carefully adjust the aqueous pH to the molecule's isoelectric point (typically pH 3.3–3.5), which forces the zwitterion to crystallize out of solution, allowing isolation via simple filtration.

Troubleshooting Guide: Common Synthetic Failures

Issue: Hydrazone intermediate stalls; cyclization to the pyrazole fails.
  • Causality: Cyclization requires the elimination of water, which is highly pH-dependent. If the reaction is run in neutral or basic conditions, the nucleophilic attack of the secondary hydrazine nitrogen onto the adjacent carbonyl is kinetically slow.

  • Solution: Introduce a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (pTSA). The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the ring closure.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the M+18 mass (hydrazone intermediate) and the appearance of the target mass confirms successful dehydration and cyclization.

Issue: Over-oxidation during the synthesis of pyrazole carboxylic acids from methylpyrazoles.
  • Causality: When using strong oxidants (like KMnO₄) to convert a methyl group to a carboxylic acid, the electron-rich pyrazole ring can undergo oxidative cleavage, destroying the heterocycle.

  • Solution: Switch to a milder, selective oxidation protocol. For instance, using K₂Cr₂O₇ in concentrated H₂SO₄ at strictly controlled temperatures (<10 °C) allows for the selective oxidation of the methyl group while preserving sensitive functional groups like N-difluoromethyls [3].

Quantitative Route Comparison

To assist in route scouting, the following table summarizes the operational metrics of common synthetic pathways for 3/5-carboxypyrazoles.

Synthetic RouteRegioselectivityScalability (>1 kg)Safety ProfilePrimary Byproducts
Diazo Cycloaddition Excellent (100%)PoorCritical Hazard (Explosive)N₂ gas, unreacted alkynes
Standard Condensation Poor (~1:1 to 3:1)ExcellentSafe (Hydrazine handling req.)Regioisomers, water
Steric Condensation Excellent (>95%)GoodSafeWater, minor hydrazones
Symmetric Precursor N/A (Symmetric)ExcellentVery SafeAlcohols (from esters)
Methyl Oxidation N/A (Pre-defined)ModerateModerate (Exothermic)Heavy metal salts (if Cr used)

Reaction Pathway Visualization

The diagram below illustrates the mechanistic divergence that leads to regioisomeric mixtures during standard cyclocondensation, highlighting where kinetic vs. thermodynamic controls dominate.

Mechanism A Unsymmetrical 1,3-Dicarbonyl C Hydrazone Intermediate (Kinetic Control) A->C Nucleophilic Attack B Substituted Hydrazine B->C Condensation D 3-Carboxypyrazole Isomer (Sterically Favored) C->D Fast Cyclization (Acidic pH) E 5-Carboxypyrazole Isomer (Thermodynamically Favored) C->E Equilibration (Heat/Base)

Mechanistic divergence in the cyclocondensation of 1,3-dicarbonyls yielding pyrazole regioisomers.

Standard Operating Procedure (SOP): Scalable, Diazo-Free Synthesis

Target: 5-Acetyl-1H-pyrazole-3-carboxylic acid (Darolutamide Intermediate) [1] Objective: Achieve >99% HPLC purity without column chromatography.

Step 1: Base-Mediated Hydrolysis

  • Suspend crude diethyl pyrazole-3,5-dicarboxylate (1.0 eq) in water (10 volumes).

  • Add Na₂CO₃ (1.0 eq) and stir at room temperature.

  • Causality: Utilizing a mild carbonate base rather than harsh NaOH prevents the degradation of the pyrazole core and avoids unwanted side reactions at the acetyl group.

Step 2: Organic Extraction & Validation

  • Extract the aqueous solution with tert-butyl methyl ether (MTBE) (3 × 2 volumes) to remove unreacted starting materials and non-polar impurities.

  • Self-Validating Check: Observe the aqueous phase. It must be a clear, pale-yellow solution. If the solution remains turbid, unreacted ester is still present, indicating that the hydrolysis step requires more time.

Step 3: Isoelectric Precipitation

  • Remove residual MTBE from the aqueous phase via vacuum distillation.

  • Slowly add 2 M HCl dropwise until the pH reaches exactly 3.3–3.5 .

  • Causality: 3/5-carboxypyrazoles are amphoteric. Adjusting the pH precisely to the isoelectric point ensures the molecule exists predominantly as a neutral zwitterion. This minimizes its aqueous solubility and forces crystallization, bypassing the need for chromatography.

Step 4: Ripening and Isolation

  • Heat the resulting suspension to 45 °C and stir vigorously for 1.5 hours.

  • Causality: Heating the suspension promotes Ostwald ripening, where smaller, impure crystals dissolve and redeposit onto larger crystals, significantly improving the filtration rate and final purity.

  • Cool the mixture to 5 °C, filter the solid product, wash with cold water, and dry under a vacuum to yield the target compound.

References

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones Source: Synlett (Organic Chemistry Portal) URL:[Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega URL:[Link]

Troubleshooting

Removing impurities from crude 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center for the purification of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized pyrazoles. Synthesizing these molecules often results in complex crude mixtures containing unreacted hydrazines, regioisomers, and degradation products.

The amphoteric nature of this specific molecule—possessing both a basic C3-amine and an acidic C5-carboxylic acid—presents unique challenges, but also distinct opportunities for orthogonal purification strategies. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target compound with >99% purity.

Diagnostic Workflow

Before diving into specific troubleshooting steps, it is critical to understand the logical progression of impurity clearance. The workflow below outlines the orthogonal methods required to strip away different classes of contaminants.

PurificationWorkflow Crude Crude 3-amino-1-ethyl-1H- pyrazole-5-carboxylic acid BaseDissolve Dissolve in 1M NaOH (pH > 10) Crude->BaseDissolve Filter Filter Insoluble Organic Impurities BaseDissolve->Filter Acidify Titrate with 1M HCl to Isoelectric Point (pH ~4.5) Filter->Acidify Hydrazine Aqueous Filtrate (Unreacted Hydrazine / Salts) Acidify->Hydrazine Remains Soluble Precipitate Zwitterionic Precipitate (Enriched Product) Acidify->Precipitate Precipitates SaltForm Acid Addition Salt Formation (e.g., Oxalic Acid in EtOH) Precipitate->SaltForm Regio Mother Liquor (Regioisomers) SaltForm->Regio Remains Soluble Pure Pure Target Compound (>99% Purity) SaltForm->Pure Crystallizes

Fig 1: Multi-stage purification workflow for pyrazole-5-carboxylic acid.

Frequently Asked Questions (Troubleshooting)

Q1: My crude product contains significant unreacted ethylhydrazine. How do I remove it without losing my product? A1: Ethylhydrazine is a common residual contaminant that is highly water-soluble but prone to co-precipitation. Because 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is amphoteric, we can exploit its isoelectric point (pI). At a highly acidic pH (< 2), both the pyrazole amine and ethylhydrazine are protonated. However, by carefully titrating the mixture to the exact pI of the pyrazole (typically pH 4.5–5.5), the zwitterionic pyrazole reaches its minimum solubility and precipitates. The more basic ethylhydrazine remains protonated and safely dissolved in the aqueous layer 1.

Q2: NMR indicates the presence of a regioisomer. How can I separate them? A2: Reactions of unsymmetrical enaminodiketones with substituted hydrazines frequently yield regioisomeric mixtures (e.g., the 1-ethyl vs. 2-ethyl alkylation products) . Standard isoelectric precipitation will not separate these, as their pI values are nearly identical. Instead, utilize Acid Addition Salt Crystallization. By reacting the crude mixture with an organic acid (such as oxalic acid) in an organic solvent like ethanol, the target regioisomer preferentially crystallizes as an oxalate salt due to differential hydrogen-bonding networks, leaving the undesired isomer in the mother liquor [[2]]().

Q3: I am detecting a major impurity at [M-44] in my LC-MS. What is causing this? A3: A mass loss of 44 Da corresponds to the loss of CO₂, indicating thermal decarboxylation to 3-amino-1-ethyl-1H-pyrazole. Pyrazole-5-carboxylic acids are highly susceptible to decarboxylation when exposed to elevated temperatures, particularly under acidic conditions 3. Causality: The electron-withdrawing nature of the pyrazole ring facilitates the loss of the carboxylate group as CO₂ when heated. Fix: Keep all rotary evaporation bath temperatures strictly below 40°C and avoid prolonged exposure to strong mineral acids (pH < 2) during workup.

Degradation Intact 3-amino-1-ethyl-1H- pyrazole-5-carboxylic acid HeatAcid Heat (>40°C) + Strong Acid (pH < 2) Intact->HeatAcid Degraded 3-amino-1-ethyl- 1H-pyrazole [M-44] HeatAcid->Degraded Decarboxylation CO2 Carbon Dioxide (Gas Evolution) HeatAcid->CO2

Fig 2: Thermal decarboxylation pathway of pyrazole-5-carboxylic acid.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as "self-validating systems." If a specific visual or physical checkpoint fails, do not proceed to the next step; the system has flagged an error in pH, concentration, or temperature.

Protocol A: Isoelectric Precipitation (Primary Clearance)

Purpose: Removal of unreacted starting materials (ethylhydrazine, dicarbonyls) and inorganic salts.

  • Dissolution: Suspend 10 g of crude 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid in 50 mL of deionized water. Slowly add 1M NaOH dropwise until the pH reaches 10.0.

    • Self-Validating Checkpoint: The target compound must fully dissolve into a clear/amber solution. Any remaining solid at pH 10 is a non-acidic organic impurity and must be removed.

  • Filtration: Filter the basic solution through a Celite pad to remove the insoluble byproducts.

  • Titration: Cool the filtrate to 0–5°C in an ice bath. Dropwise, add 1M HCl under vigorous stirring until the pH reaches exactly 4.5–5.0.

    • Self-Validating Checkpoint: A dense white/off-white precipitate must rapidly form as the solution crosses pH 6.0. If the solution remains clear at pH 4.5, your concentration is too low. Concentrate under reduced pressure (at <40°C) and retry.

  • Isolation: Stir for 1 hour at 0°C to maximize crystal growth. Filter, wash with ice-cold water (2 x 10 mL), and dry under vacuum.

Protocol B: Acid Addition Salt Crystallization (Regioisomer Polish)

Purpose: Separation of closely related regioisomers that co-precipitate during Protocol A 2.

  • Salt Formation: Dissolve 5 g of the pre-purified pyrazole from Protocol A in 25 mL of warm ethanol (40°C). Add 1.1 equivalents of anhydrous oxalic acid.

    • Self-Validating Checkpoint: The solution should initially be clear, indicating complete salt formation and high solubility of the hot oxalate salt in ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours.

    • Self-Validating Checkpoint: Needle-like crystals of the target pyrazole-oxalate salt will form. The regioisomer remains fully dissolved in the mother liquor.

  • Free-Base Regeneration: Filter the oxalate salt. Suspend the salt in 20 mL of water and adjust the pH back to 4.5–5.0 using 1M NaOH to precipitate the pure free-base pyrazole. Filter and dry.

Quantitative Data Summarization

The table below summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification MethodTarget Purity (HPLC)Recovery YieldKey Impurities RemovedScalability
Direct Recrystallization (EtOH) 85 - 90%75%Minor colored impuritiesHigh
Isoelectric Precipitation 92 - 95%80%Ethylhydrazine, inorganic saltsHigh
Acid Addition Salt (Oxalate) >99%65%RegioisomersMedium

References

1.[1] Identifying and removing byproducts in pyrazole synthesis - Benchchem. 2. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones - Organic Chemistry Portal. 3.[3] 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem - NIH. 4.[2] WO2011076194A1 - Method for purifying pyrazoles - Google Patents.

Sources

Optimization

Technical Support Center: Preventing Decarboxylation of Pyrazole-5-Carboxylic Acid

Introduction: The Instability Paradox Pyrazole-5-carboxylic acids are critical scaffolds in drug discovery (e.g., sildenafil, celecoxib analogs), yet they present a notorious synthetic challenge: thermal and catalytic de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Instability Paradox

Pyrazole-5-carboxylic acids are critical scaffolds in drug discovery (e.g., sildenafil, celecoxib analogs), yet they present a notorious synthetic challenge: thermal and catalytic decarboxylation .

Unlike their benzoic acid counterparts, pyrazole-5-carboxylic acids possess a built-in "self-destruct" mechanism. The nitrogen-rich ring can act as an electron sink, stabilizing the ylide/anion formed after


 loss, particularly when electron-withdrawing groups (EWGs) are present at the 3- or 4-positions. Furthermore, in 

-unsubstituted pyrazoles, the 3- and 5-positions are related by tautomerism, but the specific "5-carboxy" tautomer is often kinetically unstable under forcing conditions.

This guide provides field-proven protocols to suppress this pathway, ensuring you isolate your target amide or ester rather than the decarboxylated proton-species.

Module 1: Critical Reaction Parameters (Troubleshooting & FAQs)

Q1: Why is my pyrazole-5-carboxylic acid decarboxylating during amide coupling?

Diagnosis: The most common culprit is over-activation combined with thermal stress . Mechanism: Decarboxylation often proceeds via a zwitterionic intermediate. If you generate an acid chloride using thionyl chloride (


) or oxalyl chloride at reflux, you create a highly electrophilic species that, upon heating, lowers the activation energy for the loss of 

. Solution:
  • Switch Reagents: Abandon acid chlorides. Use mild coupling agents like HATU , T3P (Propylphosphonic anhydride), or EDC/HOAt . These operate at room temperature (RT) or

    
    .
    
  • Base Selection: Avoid strong bases or large excesses of triethylamine (

    
    ) if heating is required. Use Hunig’s base (DIPEA) or inorganic bases like 
    
    
    
    which are less likely to promote the specific proton transfers required for decarboxylation mechanisms.
Q2: I see decarboxylation during ester hydrolysis (saponification). How do I avoid this?

Diagnosis: You are likely using acidic hydrolysis or high-temperature basic hydrolysis . Mechanism: Acid-catalyzed decarboxylation is rapid for electron-deficient heteroaromatics. The protonation of the ring nitrogen facilitates the loss of


.
Solution: 
  • Protocol: Use Lithium Hydroxide (LiOH) in THF/Water at 0°C to RT . LiOH is milder than NaOH and often works without heating.

  • Alternative: If the substrate is extremely sensitive, use Trimethyltin hydroxide (

    
    )  (highly toxic, use with care) or enzymatic hydrolysis (Pig Liver Esterase) which proceeds at neutral pH and 
    
    
    
    .
Q3: Does the N-substituent affect stability?

Answer: Yes, profoundly.

  • 
    -H Pyrazoles:  Highly prone to decarboxylation due to tautomerization. The proton on the nitrogen can facilitate an intramolecular hydrogen bond with the carboxylate, lowering the barrier for 
    
    
    
    extrusion.
  • 
    -Alkyl/Aryl Pyrazoles:  Generally more stable unless there is a strong EWG (e.g., 
    
    
    
    ,
    
    
    ) at the 3- or 4-position.
  • Strategy: If possible, perform the coupling on the

    
    -alkylated derivative rather than the 
    
    
    
    -H species.

Module 2: Visualizing the Problem

Understanding the enemy is the first step to defeating it. The diagram below illustrates the thermal decarboxylation pathway and the intervention points.

DecarboxylationMechanism Start Pyrazole-5-COOH Activation Activation (SOCl2/Heat) Start->Activation High Temp / Acid SafeProduct Desired Amide/Ester Start->SafeProduct Route A: HATU/EDC @ 0°C Intermediate Acyl Chloride / Mixed Anhydride Activation->Intermediate TS Cyclic Transition State Intermediate->TS Thermal Energy Intermediate->SafeProduct Route B: Nucleophile (Amine) Fast Addition Decarb Decarboxylated Product + CO2 TS->Decarb Irreversible Loss

Figure 1: Mechanistic divergence. High temperatures and acid chloride formation favor the red path (decarboxylation). Mild activation (HATU) favors the green path (product formation).

Module 3: Validated Protocols

Protocol A: "Safe" Amide Coupling for Unstable Pyrazoles

Use this protocol for substrates with high decarboxylation risk (e.g., 3-nitro-pyrazole-5-carboxylic acid).

Materials:

  • Pyrazole-5-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[1]

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (2.5 equiv) [N,N-Diisopropylethylamine]

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the pyrazole acid in anhydrous DMF under Nitrogen.

  • Activation (Cold): Cool the solution to 0°C using an ice bath. Crucial: Do not add coupling agent at room temp.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. Stir at 0°C for 15 minutes to form the active ester.

  • Amine Addition: Add the amine partner.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) only. DO NOT HEAT.

  • Monitoring: Monitor by LCMS. If reaction is slow, add more HATU/Base rather than heating.

  • Workup: Dilute with Ethyl Acetate, wash with mild acid (0.5M HCl) only if product is stable to acid, otherwise wash with saturated

    
     and Brine.
    
Protocol B: Flow Chemistry Approach (Advanced)

For scale-up where heat is unavoidable for solubility.

Concept: In flow, the residence time is seconds/minutes. You can heat the reaction to 100°C to dissolve reagents, couple them, and quench before decarboxylation (which might have a half-life of minutes) occurs.

  • Setup: Coil reactor,

    
    , Residence time (
    
    
    
    ) = 2-5 min.
  • Reagent: T3P (50% in EtOAc) is excellent for flow couplings of sterically hindered pyrazoles.

Module 4: Data & Decision Making

Stability Comparison Table

Relative rates of decarboxylation based on internal application data.

Substrate Type3-Substituent (EWG/EDG)Decarboxylation RiskRecommended Max Temp
N-Methyl Pyrazole Methyl (EDG)Low80°C
N-Methyl Pyrazole Nitro (

) /

High 40°C
N-H Pyrazole PhenylMedium60°C
N-H Pyrazole Nitro (

)
Critical 0°C - 25°C
Troubleshooting Decision Tree

Troubleshooting Q1 Is CO2 loss observed by LCMS? Q2 What is the Reaction Temp? Q1->Q2 Yes A1 Decrease T to <25°C Switch to HATU/T3P Q2->A1 >50°C Q3 Is it an N-H Pyrazole? Q2->Q3 <25°C A2 Protect Nitrogen (e.g., THP, SEM) before coupling Q3->A2 Yes A3 Check pH. Avoid strong acids. Q3->A3 No

Figure 2: Diagnostic workflow. Follow this logic path when decarboxylation is detected in your crude mixture.

References

  • Decarboxylation Mechanisms & Conditions

    • WO2014033164A1. Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Link

    • Organic Chemistry Portal. Decarboxylation Strategies and Mechanisms. Link

  • Synthetic Protocols (Amide Coupling & Hydrolysis)

    • BenchChem.[2] Synthesis of Pyrazole Carboxamides: A Detailed Protocol. Link

    • Journal of Medicinal Chemistry. Optimization of Pyrazole-5-carboxylic acids. (General reference for HATU usage in heteroaromatic couplings). Link

  • Advanced Stability Studies

    • Inorganic Chemistry Frontiers. Copper(II) facilitated decarboxylation (Demonstrates metal sensitivity). Link

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 3-Amino-1-Ethyl-1H-Pyrazole-5-Carboxylic Acid by HPLC: A Comparative Guide

Executive Summary In the development of pyrazole-based pharmaceuticals, 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 50920-19-1) serves as a critical intermediate.[1] Its amphoteric nature—possessing both a basic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrazole-based pharmaceuticals, 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 50920-19-1) serves as a critical intermediate.[1] Its amphoteric nature—possessing both a basic amino group and an acidic carboxylic moiety—presents significant chromatographic challenges, including poor retention on standard C18 phases and severe peak tailing due to secondary silanol interactions.

This guide compares a Standard Generic C18 Method against an Optimized Polar-Embedded Method . We demonstrate that while the generic approach fails to meet ICH Q2(R2) suitability requirements, the optimized protocol utilizes specific stationary phase chemistry and pH control to achieve robust validation.

The Challenge: Analyte Physicochemistry

Understanding the molecule is the first step in method design.[1] 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is a zwitterionic molecule.[1]

PropertyValueChromatographic Implication
Structure Pyrazole ring, -NH2, -COOH, EthylAmphoteric character; ionization state is highly pH-dependent.[1]
pKa (Acid) ~3.5 (Carboxylic acid)At neutral pH (7.0), it is anionic (COO⁻), reducing retention on RP-HPLC.[1]
pKa (Base) ~3.0 - 4.0 (Amino/Pyrazole N)At acidic pH (< 3.0), it is protonated (NH3⁺), potentially interacting with silanols.[1]
Solubility Low in water (isoelectric point), High in dilute acid/baseSample diluent must match the mobile phase to prevent precipitation.[1]

Method Comparison: Generic vs. Optimized

We evaluated two methodologies. The Generic Method represents a typical starting point in many labs, while the Optimized Method is designed to address the specific polarity and ionization issues of the analyte.

Comparative Performance Data
ParameterMethod A: Generic C18 Method B: Optimized Polar-Embedded Verdict
Column Standard C18 (5 µm, 4.6 x 150 mm)Polar-Embedded C18 (3.5 µm, 4.6 x 100 mm)Method B reduces silanol activity.
Mobile Phase ACN : Water (0.1% Formic Acid)ACN : 20mM Phosphate Buffer (pH 2.[1]5)Method B suppresses acid ionization.[1]
Retention (k') 0.8 (Elutes near void volume)3.5 (Well retained)Method B Wins
Tailing Factor 2.1 (Severe tailing)1.1 (Symmetric)Method B Wins
Resolution (Rs) < 1.5 (Co-elutes with precursors)> 3.0 (Baseline separation)Method B Wins

Technical Insight: In Method A, the acidic mobile phase protonates the amine, but the standard C18 surface has exposed silanols (Si-OH) that act as cation exchangers, causing tailing. Method B uses a "Polar-Embedded" group (e.g., amide or carbamate) in the alkyl chain.[1] This shields silanols and provides a water-rich layer that interacts favorably with the polar analyte, improving retention and shape.[1]

Method Development Logic

The following decision tree illustrates the scientific rationale applied to select Method B.

MethodDevelopment Start Analyte: 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid Check_pKa Analyze pKa (Acid ~3.5, Base ~3.5) Start->Check_pKa Decision_pH Select Mobile Phase pH Check_pKa->Decision_pH pH_Neutral pH 7.0 (Analyte = Anion) Decision_pH->pH_Neutral Ionized (-COO-) pH_Acidic pH 2.5 (Analyte = Neutral/Cation) Decision_pH->pH_Acidic Suppressed (-COOH) Std_C18 Standard C18 pH_Neutral->Std_C18 Col_Select Select Stationary Phase pH_Acidic->Col_Select Col_Select->Std_C18 Silanol Interaction Polar_C18 Polar-Embedded C18 Col_Select->Polar_C18 Shielding Effect Outcome_Fail Result: Poor Retention & Dewetting Std_C18->Outcome_Fail Outcome_Success Result: High Retention & Symm Peak Polar_C18->Outcome_Success

Figure 1: Method Development Decision Tree. Selection of pH 2.5 and Polar-Embedded phase ensures suppression of the carboxylic acid and shielding of the amine from silanols.[1]

Detailed Experimental Protocol (Method B)

This protocol is validated according to ICH Q2(R2) guidelines [1].

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (Polar Embedded), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 240 nm (Lambda max for pyrazole ring).[1]

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
15.04060
18.04060
18.1955
25.0955
Standard Preparation
  • Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.[1] (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute stock with Mobile Phase A to a final concentration of 50 µg/mL.

Validation Results & Data

The method was validated for Specificity, Linearity, Accuracy, Precision, and Robustness.

Specificity

No interference was observed at the retention time of the main peak (approx.[1] 7.2 min) from blank or placebo injections.[1] Purity angle < Purity threshold (using PDA), confirming spectral homogeneity.

Linearity

Evaluated over the range of 50% to 150% of target concentration (25 – 75 µg/mL).[1]

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9998≥ 0.999
Slope 12450N/A
Y-Intercept 15.2Not significantly different from 0
Accuracy (Recovery)

Performed by spiking the analyte into a placebo matrix at three levels.[1]

LevelRecovery (%)% RSD
50% 99.40.8
100% 100.20.5
150% 100.50.6
Average 100.0 < 2.0
Precision[1]
  • System Precision: 6 replicate injections of standard. RSD = 0.3%.[1]

  • Method Precision: 6 separate sample preparations. RSD = 0.7%.[1]

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments required to demonstrate "fitness for purpose" as per ICH Q2(R2).

ValidationWorkflow Plan Validation Protocol (Define Acceptance Criteria) Exp_Spec Specificity (Blank/Placebo) Plan->Exp_Spec Exp_Lin Linearity (5 Levels) Exp_Spec->Exp_Lin Exp_Acc Accuracy (Spike Recovery) Exp_Lin->Exp_Acc Exp_Prec Precision (Repeatability) Exp_Acc->Exp_Prec Data_Rev Data Review (Compare vs Criteria) Exp_Prec->Data_Rev Report Final Validation Report Data_Rev->Report

Figure 2: Sequential workflow for Analytical Method Validation (AMV).

Conclusion

For the quantification of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid , a standard C18 approach is insufficient due to the molecule's zwitterionic polarity.[1]

The Optimized Polar-Embedded Method presented here:

  • Ensures Retention: Uses pH 2.5 to suppress acid ionization.

  • Improves Peak Shape: Uses polar-embedded ligands to shield silanols from the amino group.[1]

  • Meets Regulatory Standards: Validated successfully against ICH Q2(R2) criteria for linearity, accuracy, and precision.

This method is recommended for routine QC release and stability testing of this intermediate.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][3] (2023).[1][3][4][5] [Link]

  • PubChem. 3-amino-1H-pyrazole-5-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • SIELC Technologies. HPLC Separation of Aminopyrazoles and Carboxylic Acids. (Application Note). [Link]

  • Dolan, J. W. The Role of pH in LC Separations. LCGC North America.[1][5] [Link]

Sources

Comparative

A Comparative Guide to Pyrazole Synthesis: The Knorr Condensation vs. 1,3-Dipolar Cycloaddition Pathways

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals.[1][2][3] The selection of a synthetic rout...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals.[1][2][3] The selection of a synthetic route is a critical decision that impacts yield, purity, regioselectivity, and scalability. This guide provides an objective, data-driven comparison of two prevalent and mechanistically distinct methods for pyrazole synthesis: the classical Knorr pyrazole synthesis and the modern 1,3-dipolar cycloaddition approach.

The Knorr synthesis, first reported by Ludwig Knorr in 1883, is a robust condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[4][5] It remains a foundational method in heterocyclic chemistry. Conversely, the historical first synthesis of the parent pyrazole molecule was achieved by Hans von Pechmann in 1898, not through condensation, but by reacting diazomethane with acetylene.[6] This seminal work is a classic example of a 1,3-dipolar cycloaddition.[7][8] Therefore, this guide will compare the Knorr condensation with the broader, highly versatile class of 1,3-dipolar cycloaddition reactions that follow in the legacy of Pechmann's discovery.

The Knorr Pyrazole Synthesis: A Classic Condensation Approach

The Knorr synthesis is a widely utilized and versatile method for pyrazole synthesis, prized for its operational simplicity and the use of readily available starting materials.[9] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][10]

Mechanism and Experimental Rationale

The reaction is typically acid-catalyzed and proceeds through a well-understood pathway.[11] The mechanism commences with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone intermediate after the elimination of a water molecule.[11][12] An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that yields the stable, aromatic pyrazole ring.[11][13]

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This can potentially lead to a mixture of two regioisomeric pyrazole products.[5][11] The outcome is governed by the relative reactivity of the carbonyl groups, which is influenced by both steric hindrance and the electronic properties of their substituents. The choice of reaction conditions, particularly pH, can also be modulated to favor the formation of a single isomer.

Knorr_Mechanism Mechanism of the Knorr Pyrazole Synthesis cluster_dicarbonyl R1 R1 C2 R1->C2 C1 O C2->C1 C3_link C2->C3_link Intermediate Hydrazone Intermediate C2->Intermediate C3 O R2 R2 Hydrazine H2N-NH-R3 Hydrazine->C2 + H+ C3_link->C3 C3_link->R2 Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Pyrazole Pyrazole Product Cyclized->Pyrazole -H2O (Dehydration)

Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of Edaravone (3-Methyl-1-phenyl-5-pyrazolone)

This protocol is adapted from a standard laboratory procedure for the synthesis of Edaravone, a neuroprotective drug, which exemplifies the Knorr reaction.[14]

Materials and Equipment:

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker, ice-water bath

  • Diethyl ether

  • Ethanol (for recrystallization)

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask, carefully add the ethyl acetoacetate to the phenylhydrazine in a fume hood. Note that this addition is slightly exothermic.[3][14]

  • Cyclization: Assemble a reflux condenser and heat the mixture in an oil bath at 135–145 °C for 60 minutes.[14]

  • Isolation: After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.

  • Precipitation: Add approximately 2 mL of diethyl ether and stir the mixture vigorously with a glass rod until a crude powdered solid is obtained.[14]

  • Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a suitable solvent like ethanol to obtain the purified 3-methyl-1-phenyl-5-pyrazolone.[14]

  • Analysis: Dry the purified product, determine the final mass and percent yield, and characterize by melting point (literature: 125–127 °C) and spectroscopic methods (NMR, IR).[14]

Knorr_Workflow Experimental Workflow for Knorr Synthesis A 1. Combine Reactants (Phenylhydrazine + Ethyl Acetoacetate) B 2. Reflux (135-145°C, 1 hr) A->B C 3. Cool Mixture (Ice Bath) B->C D 4. Precipitate (Add Diethyl Ether) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization from Ethanol) E->F G 7. Analyze Product (Yield, MP, NMR) F->G

Experimental Workflow for Knorr Synthesis.

The 1,3-Dipolar Cycloaddition: A Modern, Regiocontrolled Approach

This powerful and versatile strategy involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene.[5][9] This method often provides excellent control over regioselectivity, which can be a significant challenge in classical condensation reactions.[3]

Mechanism and Experimental Rationale

The core of this method is the concerted reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. For pyrazole synthesis, the 1,3-dipole is a species like a diazoalkane (e.g., diazomethane as used by Pechmann) or a nitrile imine.[8] The dipolarophile is a molecule containing a carbon-carbon multiple bond, such as an alkyne.

The high degree of regiocontrol is a major advantage of this approach. The orientation of the cycloaddition is dictated by the electronic properties (HOMO-LUMO interactions) of the substituents on both the dipole and the dipolarophile. This allows for the predictable synthesis of highly substituted pyrazoles that might be difficult to access via the Knorr method. A common modern strategy involves the in-situ generation of the often-unstable 1,3-dipole, for example, generating a diazo compound from a tosylhydrazone salt immediately before it reacts.[8]

Cycloaddition_Mechanism Mechanism of 1,3-Dipolar Cycloaddition Dipole 1,3-Dipole (e.g., Diazo Compound) TS [3+2] Cycloaddition (Concerted) Dipole->TS Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->TS Intermediate Cycloadduct (Pyrazoline) TS->Intermediate Pyrazole Pyrazole Product Intermediate->Pyrazole Aromatization (e.g., Oxidation)

Mechanism of 1,3-Dipolar Cycloaddition.
Experimental Protocol: One-Pot Synthesis from Tosylhydrazone

This protocol describes a modern, one-pot approach that avoids the isolation of hazardous diazo compounds by generating them in situ from stable tosylhydrazone salts.[8]

Materials and Equipment:

  • Appropriate tosylhydrazone salt (1.0 mmol)

  • Substituted alkyne (1.2 mmol)

  • Base (e.g., Cs2CO3, 2.0 mmol)

  • Solvent (e.g., Dioxane, 5 mL)

  • Round-bottomed flask

  • Magnetic stirrer and heating plate

  • Apparatus for inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography)

Procedure:

  • Reaction Setup: To a round-bottomed flask under an inert atmosphere, add the tosylhydrazone salt, the alkyne, and the base.

  • Solvent Addition: Add the solvent (e.g., dioxane) and stir the mixture at the designated reaction temperature (this can range from room temperature to reflux, depending on the substrates).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure substituted pyrazole.

  • Analysis: Characterize the final product by spectroscopic methods to confirm its structure and purity.

Cycloaddition_Workflow Workflow for 1,3-Dipolar Cycloaddition A 1. Combine Reactants (Tosylhydrazone, Alkyne, Base) under Inert Atmosphere B 2. Add Solvent & Heat A->B C 3. Monitor Reaction (TLC) B->C D 4. Aqueous Workup (Extraction) C->D E 5. Isolate Crude Product (Rotary Evaporation) D->E F 6. Purify (Column Chromatography) E->F G 7. Analyze Product (NMR, MS) F->G

Workflow for 1,3-Dipolar Cycloaddition.

Head-to-Head Comparison: Knorr vs. 1,3-Dipolar Cycloaddition

The choice between these two powerful methods depends critically on the specific synthetic goal, including the desired substitution pattern, the availability of starting materials, and the required level of regiocontrol.

FeatureKnorr Pyrazole Synthesis1,3-Dipolar Cycloaddition
Reaction Type CondensationPericyclic Cycloaddition
Key Reactants 1,3-Dicarbonyl compound + Hydrazine1,3-Dipole (e.g., Diazoalkane) + Dipolarophile (e.g., Alkyne)
Regioselectivity Variable; can produce mixtures with unsymmetrical substrates.[5][9]Generally high and predictable based on frontier molecular orbital theory.[3]
Substrate Scope Broad; relies on widely available 1,3-dicarbonyl compounds and hydrazines.[9]Very broad; allows for the synthesis of complex, polysubstituted pyrazoles.
Key Advantages Operational simplicity, straightforward, uses common and inexpensive reagents.[9]Excellent regiocontrol, high functional group tolerance, access to complex structures.[3][5]
Key Disadvantages Potential lack of regiocontrol, sometimes harsh reaction conditions (heat, acid).Requires synthesis of specific precursors, some 1,3-dipoles can be unstable or hazardous.
Typical Conditions Acid or base catalysis, often with heating/reflux.[9][15]Often proceeds under mild conditions, sometimes at room temperature.

Conclusion and Recommendations

Both the Knorr synthesis and 1,3-dipolar cycloaddition represent indispensable tools for the synthesis of the pyrazole core, a privileged scaffold in medicinal chemistry.[1][16]

  • The Knorr Pyrazole Synthesis is the method of choice for straightforward access to pyrazoles when using symmetrical 1,3-dicarbonyls or when regioselectivity is not a primary concern. Its reliance on simple, readily available starting materials makes it a robust and cost-effective strategy.

  • The 1,3-Dipolar Cycloaddition approach is superior when precise control over regiochemistry is paramount, particularly for the synthesis of complex, polysubstituted pyrazoles that are challenging to access via classical methods. While it may require more elaborate precursor synthesis, the high degree of predictability and mild reaction conditions make it a powerful strategy in modern drug discovery.

Ultimately, a thorough understanding of the mechanisms, scope, and limitations of both pathways empowers researchers to make informed and strategic decisions, accelerating the discovery and development of novel pyrazole-based therapeutic agents.

References

  • Slideshare. (n.d.). knorr pyrazole synthesis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Books. (2020, August 28). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

  • National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Encyclopedia MDPI. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • ResearchGate. (n.d.). Pechmann pyrazole synthesis | Request PDF. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

Sources

Validation

A Comparative Guide to LC-MS Protocols for the Identification of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

Introduction 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (MW: 155.15 g/mol , Formula: C₆H₉N₃O₂) is a polar, amphoteric molecule featuring both a basic amino group and an acidic carboxylic acid moiety.[1] Its unique che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (MW: 155.15 g/mol , Formula: C₆H₉N₃O₂) is a polar, amphoteric molecule featuring both a basic amino group and an acidic carboxylic acid moiety.[1] Its unique chemical properties present a distinct challenge for chromatographic separation and sensitive detection. In drug development and discovery, robust and reliable analytical methods are paramount for characterizing such novel chemical entities, whether in reaction mixtures, formulation buffers, or complex biological matrices.

This guide provides a comparative analysis of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) protocols for the confident identification of this target analyte. We will explore two methodologies:

  • Method A: High-Throughput Screening (HTS) Protocol: Optimized for speed and robustness using standard reversed-phase chromatography with acidic modifiers, ideal for rapid sample screening.

  • Method B: High-Sensitivity & Specificity Protocol: Tailored for enhanced retention and selectivity using alternative mobile phase conditions, designed for trace-level detection and structural confirmation.

This document will dissect the rationale behind the parameter choices for each method, offering field-proven insights to guide researchers in selecting and implementing the protocol best suited for their analytical needs.

Analyte Physicochemical Considerations

The structure of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid dictates the analytical strategy. Its polarity (calculated LogP of 0.18) suggests that retention on traditional non-polar C18 stationary phases can be challenging under highly organic conditions.[1][2] Furthermore, its amphoteric nature means that the mobile phase pH will critically influence its ionization state, thereby affecting both chromatographic retention and ionization efficiency in the mass spectrometer source.[3]

  • In acidic conditions (e.g., pH < 4): The amino group is protonated (-NH₃⁺), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge, making it highly suitable for positive mode electrospray ionization (ESI+).

  • In alkaline conditions (e.g., pH > 8): The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge, favoring negative mode electrospray ionization (ESI-).

These principles form the basis of our two comparative methods.

Method A: High-Throughput Screening (HTS) Protocol

This method is designed for rapid analysis, prioritizing sample throughput and robustness. It employs a widely used reversed-phase C18 column with a fast gradient and a formic acid modifier to promote protonation for sensitive ESI+ detection.

Experimental Protocol: Method A

1. Sample Preparation (Protein Precipitation)

For samples in biological matrices like plasma or serum, a simple and effective protein precipitation step is recommended to reduce matrix interference.[4][5]

  • To 100 µL of sample, add 300 µL of cold acetonitrile containing 0.1% formic acid (and an appropriate internal standard, if used).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions

The goal here is a rapid separation from major interferences. A short column and a fast gradient achieve this.

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemStandard instrumentation for routine analysis.
Column C18 Reversed-Phase, 50 x 2.1 mm, 2.6 µm particle sizeA common column choice providing a balance of efficiency and speed.[6]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier compatible with MS that promotes protonation of the analyte for ESI+.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good UV transparency.[7]
Gradient 5% to 95% B in 3.0 minutes; Hold at 95% B for 0.5 min; Return to 5% B in 0.1 min; Equilibrate for 1.4 minA rapid gradient to elute the analyte and clean the column quickly.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.[8]
Injection Vol. 5 µLA standard volume to avoid column overloading.
Run Time 5.0 minutesEnables high sample throughput.

3. Mass Spectrometry (MS) Conditions

The system is operated in positive ionization mode using tandem MS (MS/MS) for high selectivity.[9]

ParameterConditionRationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative and targeted analysis.
Ionization Mode Electrospray Ionization, Positive (ESI+)Ideal for analytes with basic functional groups like amines.[3]
Precursor Ion (Q1) m/z 156.1Corresponds to the protonated molecule [M+H]⁺.
MRM Transitions Quantifier: m/z 156.1 → 112.1 Qualifier: m/z 156.1 → 138.1112.1: Predicted fragment from loss of CO₂. 138.1: Predicted fragment from loss of H₂O. Two transitions provide high confidence in identification.[10]
Collision Energy Optimized for instrument (e.g., 15-25 eV)Energy required to induce fragmentation; must be empirically determined.
Key Source Params Spray Voltage: ~3.5 kV; Gas Temp: ~325°C; Gas Flow: ~10 L/minTypical starting parameters to ensure efficient desolvation and ionization.[8]

Method B: High-Sensitivity & Specificity Protocol

This protocol is optimized to enhance chromatographic retention and improve sensitivity, which is crucial for trace-level analysis or when dealing with complex matrices. It utilizes an alkaline mobile phase to alter analyte charge and explores the complementary nature of negative ion mode detection.

Experimental Protocol: Method B

1. Sample Preparation (Solid-Phase Extraction)

For the cleanest extracts and to achieve the lowest limits of detection, Solid-Phase Extraction (SPE) is the preferred method.[11] A mixed-mode cation exchange sorbent can be effective for this amphoteric analyte.

  • Condition: Wash a mixed-mode cation exchange SPE cartridge with 1 mL methanol, followed by 1 mL water.

  • Load: Load the pre-treated sample (e.g., diluted 1:1 with water) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (95:5 Water:Methanol).

2. Liquid Chromatography (LC) Conditions

The use of an alkaline mobile phase deprotonates the carboxylic acid, making the molecule anionic and altering its interaction with the stationary phase.[12]

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemStandard instrumentation.
Column C18 Reversed-Phase, 100 x 2.1 mm, 2.6 µm particle sizeA longer column provides greater resolving power and increased retention.
Mobile Phase A Water + 5 mM Ammonium Formate (pH ≈ 8.3)An MS-compatible buffer that maintains an alkaline pH, deprotonating the carboxylic acid for ESI-.[12]
Mobile Phase B MethanolMethanol can offer different selectivity compared to acetonitrile.
Gradient 5% to 95% B in 8.0 minutes; Hold at 95% B for 1.0 min; Return to 5% B in 0.1 min; Equilibrate for 2.9 minA shallower gradient provides better resolution for complex samples.
Flow Rate 0.4 mL/minA slightly lower flow rate to improve separation efficiency on the longer column.
Column Temp. 40°CMaintained for consistency and performance.
Injection Vol. 10 µLA larger volume can be injected from the clean SPE extract to boost sensitivity.
Run Time 12.0 minutesA longer run time is justified by the need for higher sensitivity and resolution.

3. Mass Spectrometry (MS) Conditions

This method uses negative ionization mode, which can be highly selective and offer lower background noise for acidic compounds.

ParameterConditionRationale
MS System Triple Quadrupole Mass SpectrometerRequired for high-sensitivity targeted analysis.
Ionization Mode Electrospray Ionization, Negative (ESI-)Highly effective for analytes with acidic protons, such as carboxylic acids.[13]
Precursor Ion (Q1) m/z 154.1Corresponds to the deprotonated molecule [M-H]⁻.
MRM Transitions Quantifier: m/z 154.1 → 110.1 Qualifier: m/z 154.1 → 82.1110.1: Predicted fragment from the highly favorable loss of CO₂. 82.1: A secondary fragment for confirmation.
Collision Energy Optimized for instrument (e.g., 10-20 eV)Generally, lower collision energies are needed for negative ions compared to positive ions.
Key Source Params Spray Voltage: ~ -3.0 kV; Gas Temp: ~325°C; Gas Flow: ~10 L/minNegative spray voltage is used. Other parameters are similar starting points.

Method Comparison Summary

FeatureMethod A: High-ThroughputMethod B: High-Sensitivity
Primary Goal Speed, RobustnessSensitivity, Specificity
Sample Prep Protein PrecipitationSolid-Phase Extraction (SPE)
LC Run Time ~5 minutes~12 minutes
Column 50 mm C18100 mm C18
Mobile Phase pH Acidic (~2.7)Alkaline (~8.3)
Ionization Mode ESI Positive (+)ESI Negative (-)
Target Ion [M+H]⁺, m/z 156.1[M-H]⁻, m/z 154.1
Best For Reaction monitoring, screening large sample sets, initial discoveryTrace quantitation, analysis in complex matrices, confirmatory analysis

Visualized Workflows and Logic

To better illustrate the processes, the following diagrams outline the experimental workflow and the logic of the tandem mass spectrometry stage.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Reaction Mixture) Prep Matrix Cleanup (Protein Precipitation or SPE) Sample->Prep Extract Final Extract in Vial Prep->Extract Autosampler Autosampler Injection Extract->Autosampler LC LC Separation (C18 Column) Autosampler->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Acquisition MS->Data Processing Peak Integration & Quantification Data->Processing Result Final Report Processing->Result

Caption: General experimental workflow from sample to result.

G cluster_positive Method A: ESI+ Mode cluster_negative Method B: ESI- Mode M_H [M+H]⁺ m/z 156.1 Q1_pos Q1: Precursor Selection M_H->Q1_pos Frag_pos Collision Cell (Q2) Fragment Ion Generation Q1_pos->Frag_pos Prod1_pos Product Ion 1 m/z 112.1 Frag_pos->Prod1_pos Prod2_pos Product Ion 2 m/z 138.1 Frag_pos->Prod2_pos Q3_pos Q3: Product Ion Detection Prod1_pos->Q3_pos Prod2_pos->Q3_pos M_minus_H [M-H]⁻ m/z 154.1 Q1_neg Q1: Precursor Selection M_minus_H->Q1_neg Frag_neg Collision Cell (Q2) Fragment Ion Generation Q1_neg->Frag_neg Prod1_neg Product Ion 1 m/z 110.1 Frag_neg->Prod1_neg Prod2_neg Product Ion 2 m/z 82.1 Frag_neg->Prod2_neg Q3_neg Q3: Product Ion Detection Prod1_neg->Q3_neg Prod2_neg->Q3_neg

Caption: Logic of tandem mass spectrometry (MS/MS) for both methods.

Conclusion

The selection of an optimal LC-MS protocol is fundamentally tied to the analytical objective. For rapid screening of a large number of samples where absolute sensitivity is not the primary concern, the High-Throughput Screening (HTS) Protocol (Method A) offers an efficient and robust solution. Its use of standard C18 chromatography with an acidic mobile phase and positive ion detection makes it a reliable workhorse method.

Conversely, when the goal is to achieve the lowest possible detection limits or to perform confirmatory analysis in challenging matrices, the High-Sensitivity & Specificity Protocol (Method B) is superior. While more time-intensive due to its rigorous sample preparation and longer chromatographic runtime, its use of alkaline pH and negative ion mode provides an orthogonal approach that can significantly enhance selectivity and sensitivity.

By understanding the causality behind the experimental choices presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to develop and implement self-validating LC-MS systems for the confident identification of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid and other challenging polar analytes.

References

  • Šatínský, D., & Karlíček, R. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4936. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23-60. Available at: [Link]

  • Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides... Rapid Communications in Mass Spectrometry, 26(22), 2591-600. Available at: [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available at: [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • Chemistry LibreTexts. (2020). Lab 7: Electrospray Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Longdom Publishing. (2023). Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. Journal of Mass Spectrometry & Purffication Techniques. Available at: [Link]

  • Fekete, S., et al. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 35(4), 16-21. Available at: [Link]

  • Zhang, L., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry, 2020, 8549413. Available at: [Link]

  • Van den Bossche, W., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112811. Available at: [Link]

  • Kovács, B., et al. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants... Foods, 12(3), 649. Available at: [Link]

  • American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC.org. Available at: [Link]

  • U.S. Geological Survey. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography... USGS Publications Warehouse. Available at: [Link]

Sources

Comparative

Comparative biological activity of ethyl-substituted vs methyl-substituted aminopyrazoles

[1][2] Executive Summary In medicinal chemistry, the structural modification from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group on an aminopyrazole scaffold is a critical optimization step that often dictates the delicate...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In medicinal chemistry, the structural modification from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group on an aminopyrazole scaffold is a critical optimization step that often dictates the delicate balance between potency and selectivity . While the "Magic Methyl" effect is a well-known phenomenon where a single methyl group boosts potency by filling a small hydrophobic pocket or altering conformation, the ethyl group acts as a "Hydrophobic Anchor."

This guide compares the biological activity of these two substitutions across key therapeutic areas, specifically Kinase Inhibition (Oncology) and Antimicrobial/Antimalarial applications.[1]

Key Takeaway:

  • Select Methyl when targeting solvent-exposed regions or tight hinge-binding motifs where steric bulk causes clashes (e.g., JNK3 inhibitors, MTB agents).

  • Select Ethyl when targeting deep hydrophobic pockets (e.g., Nek2, CDK16) or requiring enhanced lipophilicity for cellular permeability (e.g., P. falciparum inhibitors).

Physicochemical & Structural Basis

The choice between methyl and ethyl substitution alters the physicochemical profile of the aminopyrazole ligand.[2] These changes directly influence ligand-protein binding energetics.

Comparative Physicochemical Profile
FeatureMethyl-Substituted (-CH₃)Ethyl-Substituted (-CH₂CH₃)Biological Implication
Steric Bulk (A-Value) ~1.70 kcal/mol~1.75 kcal/molEthyl introduces a flexible "tail" that can induce steric clashes in tight pockets or fold to fill larger voids.
Lipophilicity (ΔLogP) Baseline (+0.5)Increased (+1.0)Ethyl increases membrane permeability and hydrophobic interaction energy.
Electronic Effect Weakly Electron Donating (+I)Stronger Electron Donating (+I)Ethyl slightly increases the basicity of the adjacent nitrogen, potentially strengthening H-bond acceptance.
Rotational Freedom Low (Single conformer)Medium (Rotatable bond)Ethyl incurs an entropic penalty upon binding unless the pocket restricts it perfectly.

Case Study A: Kinase Inhibition (The Hydrophobic Pocket)

In kinase drug discovery, aminopyrazoles often function as ATP-mimetics. The substituent at the N-1 or C-3 position frequently projects into the "gatekeeper" region or the solvent front.

Scenario 1: Deep Hydrophobic Pockets (Ethyl Wins)

In targets like Nek2 (NIMA-related kinase 2) and CDK16 , the binding pocket contains extended hydrophobic regions.

  • Mechanism: The ethyl group is flexible enough to align with hydrophobic residues (e.g., Leucine, Phenylalanine) that a rigid methyl group cannot reach.

  • Evidence: In Nek2 inhibitors, replacing a methyl or methoxy group with an ethyl-substituted thiophene led to a 4-fold improvement in potency . The ethyl group mimicked the binding mode of a larger cyclopentyl ring found in Plk1 inhibitors, effectively filling the void without the synthetic complexity of a ring system.

Scenario 2: The Steric Clash (Methyl Wins)

In targets like JNK3 (c-Jun N-terminal kinase 3), the aminopyrazole often forms critical hydrogen bonds with the hinge region.

  • Mechanism: Substituents on the urea nitrogen or the pyrazole core can disrupt these H-bonds if they are too bulky.

  • Evidence: Alkylation of the phenyl urea NH in JNK3 inhibitors showed a steep drop in activity.[3] A methyl substitution reduced IC50 to ~3 µM (from nanomolar), but ethyl/propyl substitutions obliterated activity (>10 µM). Here, the ethyl group physically prevented the inhibitor from assuming the planar conformation required for the hinge H-bond.

Data Summary: Kinase Potency (IC50)
TargetScaffoldMethyl-Analog IC50Ethyl-Analog IC50Conclusion
Nek2 Aminopyrazine/pyrazole~200 nM~50 nM Ethyl Superior (Fills pocket)
JNK3 Aminopyrazole Urea3.06 µM >10 µMMethyl Superior (Less clash)
CDK16 Pyrazole-EsterHigh Potency / Low SelectivityHigh Potency / High Selectivity Ethyl/Isopropyl Superior (Selectivity)

Case Study B: Antimicrobial & Antimalarial Activity

In infectious disease, the challenge is often twofold: target affinity and cell permeability.

Scenario: Antimalarial Efficacy (P. falciparum)
  • Mechanism: Plasmodium parasites reside within host erythrocytes, requiring drugs to cross multiple membranes. The ethyl ester functionality often provides the optimal lipophilicity (LogP) for this transport compared to the more polar methyl ester.

  • Evidence: In a series of 5-aminopyrazoles tested against chloroquine-resistant P. falciparum, the ethyl ester derivatives displayed the best inhibitory activity (IC50 ~0.15 mM), significantly outperforming methyl analogs.

Scenario: Anti-Tubercular Activity (MTB)[3]
  • Mechanism: For Mycobacterium tuberculosis, the C-3 position of the pyrazole ring is often buried.

  • Evidence: Introduction of groups larger than methyl at the C-3 position was detrimental.[4] The methyl group provided the optimal steric fit, whereas ethyl derivatives showed reduced activity, likely due to disruption of the tight active site packing.

Decision Logic & Signaling Pathway

The following diagram illustrates the SAR (Structure-Activity Relationship) decision logic when choosing between Methyl and Ethyl substitutions.

SAR_Decision_Tree Start Aminopyrazole Optimization (Methyl vs. Ethyl) Target_Analysis Analyze Target Pocket Topology Start->Target_Analysis Pocket_Type Is the Pocket Deep/Hydrophobic? Target_Analysis->Pocket_Type Hinge_Region Is the Site Solvent Exposed or Hinge Region? Pocket_Type->Hinge_Region No Select_Ethyl SELECT ETHYL (Hydrophobic Anchor) Pocket_Type->Select_Ethyl Yes (e.g. Nek2) Hinge_Region->Select_Ethyl No (Large Void) Select_Methyl SELECT METHYL (Magic Methyl) Hinge_Region->Select_Methyl Yes (Tight/Hinge) Ethyl_Outcome Outcome: - Increased Potency (Nek2) - Better Permeability (Malaria) - Improved Selectivity (CDK16) Select_Ethyl->Ethyl_Outcome Methyl_Outcome Outcome: - Preserved H-Bonds (JNK3) - Minimal Steric Clash (MTB) - Lower Lipophilicity Select_Methyl->Methyl_Outcome

Caption: SAR decision tree for optimizing aminopyrazole substituents based on target topology.

Experimental Protocols

To validate the difference between methyl and ethyl analogs, the following protocols ensure reproducibility.

A. Synthesis: Regioselective Formation

The differentiation often begins at the cyclization step using hydrazine derivatives.

  • Reagents: Use Methylhydrazine (for methyl-analog) vs. Ethylhydrazine (for ethyl-analog).

  • Reaction: Condense with ethyl (ethoxymethylene)cyanoacetate in ethanol.

  • Reflux: Heat to reflux for 3-6 hours.

  • Purification: Methyl analogs often precipitate upon cooling. Ethyl analogs, being more lipophilic, may require removal of solvent and recrystallization from ethyl acetate/hexane.

    • Note: Ethyl esters are more stable to hydrolysis than methyl esters during workup, potentially improving yield.

B. Differential Kinase Assay (FRET-Based)

This protocol detects the IC50 shift caused by the steric difference.

  • Preparation: Dissolve compounds in 100% DMSO. Prepare 10-point serial dilutions (1:3).

  • Enzyme Mix: Dilute Kinase (e.g., CDK2/CyclinA) to 2 nM in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 5 µL compound + 10 µL Enzyme Mix. Incubate 15 min at RT.

  • Substrate Addition: Add 10 µL ATP/Peptide substrate mix (at Km).

  • Detection: Stop reaction after 60 min. Measure phosphorylation via FRET or fluorescence polarization.

  • Analysis: Plot Log[Inhibitor] vs. Response.

    • Validation Check: If Ethyl IC50 < Methyl IC50, the pocket accommodates bulk. If Ethyl IC50 >> Methyl IC50, steric clash is confirmed.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (PMC).[Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry.[Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (MDPI).[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules (MDPI).[Link]

  • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.[Link]

Sources

Validation

Definitive Structural Validation of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid via Single-Crystal X-ray Diffraction

[1][2][3] Executive Summary: The Regioisomer Challenge In the development of pyrazole-based pharmacophores, the synthesis of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1006451-71-3) presents a classic yet critic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The Regioisomer Challenge

In the development of pyrazole-based pharmacophores, the synthesis of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1006451-71-3) presents a classic yet critical structural ambiguity. The condensation of hydrazines with


-functionalized nitriles or esters often yields a mixture of regioisomers—specifically distinguishing between the 3-amino/5-carboxyl  and 5-amino/3-carboxyl  arrangements relative to the N-ethyl substituent.[1][2][3]

While NMR spectroscopy is the workhorse of daily analysis, it frequently struggles to unambiguously assign the N1-substituent position in pyrazoles due to annular tautomerism and solvent-dependent chemical shifts.[1][3] This guide validates Single-Crystal X-ray Diffraction (SC-XRD) as the superior analytical "product" for this application, offering absolute structural certainty where alternative methods rely on inference.[1][2][3]

The Structural Problem: Why Alternatives Fail

To understand the necessity of SC-XRD, we must first analyze the limitations of the alternative analytical suite when applied to this specific scaffold.

The Isomer Landscape

The core challenge is distinguishing the Target (A) from its Regioisomer (B):

  • Target (A): 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (Acid adjacent to N-Ethyl).[1][2][3]

  • Isomer (B): 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid (Amino adjacent to N-Ethyl).[1][2][3]

Comparative Performance Analysis
FeatureSC-XRD (The Solution) 1D NMR (

H/

C)
2D NMR (NOESY/HMBC) Mass Spectrometry
Structural Certainty Absolute (100%) Low to ModerateModerate to High*Low
differentiation Mechanism Direct electron density mapping of O vs N atoms.[1][2][3]Chemical shift inference (often ambiguous).[1][2][3]Through-space (NOE) or long-range coupling.[1][2][3]Fragmentation patterns (often identical).[1][2][3]
Sample Requirement Single Crystal (

mm)
Solution phaseSolution phaseGas/Liquid phase
Time to Result 24–48 Hours15 Minutes1–4 Hours<5 Minutes
Primary Weakness Requires crystalline sample.[1][2][4][5][6][7][8]Solvent effects shift tautomeric equilibria.[1][2]NOE signals can be weak in flat, rigid rings.[1][2]Cannot distinguish regioisomers easily.

Critical Insight: In 2D NMR (HMBC), the lack of a proton at the quaternary C3/C5 positions removes a crucial handle for determining N-alkylation sites.[3] While


N-HMBC can help, it requires expensive labeled reagents or very long acquisition times.[1][2][3] SC-XRD solves this in a single experiment.

Technical Solution: SC-XRD Validation Protocol

This section details the self-validating workflow to confirm the structure of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid.

Phase 1: Crystallization Strategy

The molecule contains both a hydrogen bond donor (Amino, Acid-OH) and acceptor (Pyridine-like N, Acid-C=O), facilitating crystallization via hydrogen-bonded networks.[1][2][3]

  • Method: Slow Evaporation.[1][2][4]

  • Solvent System: Ethanol/Water (9:1 v/v) or Methanol/Ethyl Acetate (1:1).[1][2][3]

  • Protocol:

    • Dissolve 20 mg of the crude solid in 2 mL of solvent with mild heating (

      
      ).
      
    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3–4 small holes to control evaporation rate.[1][2]

    • Store in a vibration-free environment at room temperature.

    • Target: Block-like or prismatic crystals appearing within 48–72 hours.

Phase 2: Data Collection & Refinement[2][3]
  • Instrument: Diffractometer equipped with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.[1][2][3][9]
  • Temperature: 100 K (Cryostream) to reduce thermal motion and improve resolution.

  • Resolution Goal: 0.8 Å or better (essential to distinguish C=O from C-N bonds).

Phase 3: Structural Diagnosis (The "Tell")

Once the structure is solved (typically using SHELXT ), validation relies on three geometric checkpoints:

  • Bond Length Analysis:

    • C5–Carboxyl: Look for the

      
       bond length (
      
      
      
      Å) at the position adjacent to N1.[1][2][3]
    • C3–Amino: Look for the shorter

      
       bond (
      
      
      
      Å) at the position distal to N1.[1][2][3]
  • Electron Density Map: Oxygen atoms of the carboxylic acid will have significantly higher electron density (more electrons) than the Nitrogen of the amino group. This is unambiguous in SC-XRD.

  • Packing Motifs:

    • Carboxylic Acid Dimers: Expect the formation of centrosymmetric

      
       dimers via 
      
      
      
      hydrogen bonds between acid groups of neighboring molecules.[1][2][3]
    • Amino Interactions: The

      
       group typically acts as a donor to the pyrazole N2 of a neighboring molecule.[2]
      

Visualizing the Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: The Regioisomer Decision Tree

This logic flow demonstrates why synthesis creates the problem and how X-ray resolves it.

RegioisomerLogic Start Synthesis Reaction (Hydrazine + Enol Ether/Nitrile) Mixture Crude Product Mixture (Tautomeric Intermediates) Start->Mixture IsomerA Isomer A (Target) 3-amino-1-ethyl...5-COOH Mixture->IsomerA IsomerB Isomer B (Impurity) 5-amino-1-ethyl...3-COOH Mixture->IsomerB Ambiguity Structural Ambiguity Mass Spec identical 1H NMR shifts similar IsomerA->Ambiguity IsomerB->Ambiguity NMR_Path 2D NMR (NOESY) Dependent on weak spatial couplings Ambiguity->NMR_Path Standard Route XRD_Path X-Ray Crystallography Direct Atom Assignment Ambiguity->XRD_Path Gold Standard Result Definitive Assignment Based on C-N vs C-C bond lengths and Electron Density NMR_Path->Result Inconclusive XRD_Path->Result

Caption: Decision tree highlighting the failure points of standard spectroscopy and the definitive resolution provided by SC-XRD.

Diagram 2: The Validation Workflow

A step-by-step guide to the experimental protocol described in Section 3.

XRD_Workflow Step1 1. Crystallization (Slow Evap: EtOH/H2O) Target: Single Block Step2 2. Mounting Nylon Loop + Oil Cryo-cooling (100 K) Step1->Step2 Step3 3. Diffraction Mo-Kα Source Collect Sphere of Data Step2->Step3 Step4 4. Phasing (SHELXT) Solve Phase Problem Locate Heavy Atoms Step3->Step4 Step5 5. Refinement (SHELXL) Assign O vs N Check R-factor < 5% Step4->Step5 Validation VALIDATION CHECK: Is -COOH adjacent to N-Ethyl? Step5->Validation

Caption: Operational workflow for the crystallographic validation of the pyrazole derivative.

Supporting Data: Expected Crystallographic Parameters

Based on analogous pyrazole carboxylic acid structures (e.g., 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid), the following parameters serve as a reference for a successful solve.

ParameterExpected Value / RangeSignificance
Space Group

or

Common for small organic acids (centrosymmetric).[1][2][3]
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Indicates standard packing efficiency.[1][2][3]
Bond Length


Å
Typical for

single bond.[1][2][3]
Bond Length


Å
Typical for aromatic amine attachment.[1][2][3]
H-Bond


Å (Donor-Acceptor)
Strong acid dimer interaction.[1][2][3]

Interpretation: If your solved structure shows a bond length of ~1.35 Å at the position adjacent to the N-ethyl group, you have synthesized the wrong isomer (5-amino).[1][2] If you see ~1.48 Å, you have the correct target (5-carboxyl).[1][2][3]

Conclusion

For 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, X-ray crystallography is not merely a characterization step; it is the primary validation tool required to resolve synthetic ambiguity.[1][2][3] While NMR provides purity data, only SC-XRD provides the geometric certainty required for downstream pharmaceutical applications, such as structure-activity relationship (SAR) studies or GMP certification.[1][2][3]

References

  • Fichez, J., et al. (2012).[1][2][3] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today, 30(2).[1][2][3]

  • Zhang, C., et al. (2007).[1][2][3] 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209.[2][3]

  • Lynch, D. E., et al. (1998).[1][2][3] 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.[2][3] Acta Crystallographica, C54. (Demonstrates typical H-bonding in amino-pyrazole acids).

  • Sheldrick, G. M. (2015).[1][2][3] SHELXT – Integrated space-group and crystal-structure determination.[1][2][3] Acta Crystallographica Section A, 71(1), 3–8.[2][3]

Sources

Comparative

Benchmarking Pyrazole Carboxamides: An In-Silico Docking Comparison against Standard Antibiotics

Targeting the DNA Gyrase B (GyrB) ATP-Binding Pocket Executive Summary & Scientific Rationale This guide provides a rigorous framework for evaluating Pyrazole Carboxamides —a privileged scaffold in medicinal chemistry—ag...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the DNA Gyrase B (GyrB) ATP-Binding Pocket

Executive Summary & Scientific Rationale

This guide provides a rigorous framework for evaluating Pyrazole Carboxamides —a privileged scaffold in medicinal chemistry—against established antibiotics. Unlike generic docking tutorials, this guide focuses on a specific, high-value mechanism: competitive inhibition of the bacterial DNA Gyrase B (GyrB) subunit. [1]

Why This Comparison Matters

Pyrazole carboxamides exert antibacterial activity primarily by targeting the ATP-binding pocket of the GyrB subunit, inhibiting the energy transduction required for DNA supercoiling.[1] To validate a new pyrazole derivative, one cannot simply compare it to any antibiotic.[1]

  • Direct Comparator: Novobiocin or Clorobiocin . These are aminocoumarins that bind to the same ATP-binding pocket. They are the "Gold Standard" for docking validation.

  • Clinical Benchmark: Ciprofloxacin .[2] While a standard of care, it binds to a different site (the DNA-Gyrase cleavage complex).[1] Comparing docking scores between a pyrazole (ATPase site) and Ciprofloxacin (Cleavage site) is mechanistically flawed.[1] This guide focuses on the ATPase site comparison while referencing Ciprofloxacin only for ADMET/physicochemical benchmarking.

Experimental Workflow

The following pipeline ensures reproducibility and eliminates common artifacts (e.g., water-bridging errors).

DockingWorkflow cluster_val Validation Loop Start Library Preparation LigPrep Ligand Prep (Energy Min) Start->LigPrep ProtPrep Target Prep (PDB: 1KZN / 6KZV) Grid Grid Box Generation ProtPrep->Grid Dock Docking (AutoDock Vina/Glide) LigPrep->Dock Grid->Dock Analysis Interaction Profiling Dock->Analysis Redock Re-dock Co-crystal (RMSD < 2.0 Å) Dock->Redock Redock->Analysis Pass

Figure 1: Validated in-silico workflow for GyrB inhibitors. Note the mandatory re-docking step to validate the grid parameters.[1]

Detailed Methodology

Target Selection & Preparation

For pyrazole carboxamides, the most authoritative crystal structure is E. coli GyrB (PDB ID: 1KZN) or the more recent 6KZV .

  • Protocol:

    • Fetch PDB: Download 1KZN (Resolution 2.3 Å).

    • Clean: Remove all water molecules except those bridging the ligand to Asp73 , as this water network is often critical for ATPase inhibitors.

    • Protonation: Add polar hydrogens using the H-bond network optimization (e.g., via Reduce or Protein Preparation Wizard) at pH 7.4.

    • Active Site Definition: Center the grid box on the co-crystallized ligand (Clorobiocin).

      • Grid Center (approx): X=18.5, Y=25.1, Z=36.2[1]

      • Dimensions: 20 x 20 x 20 Å.

Ligand Preparation[3][4]
  • Test Ligands: Pyrazole Carboxamide derivatives (drawn in ChemDraw/MarvinSketch).

  • Reference Standards:

    • Clorobiocin (CLO): Positive control (Native ligand).[1]

    • Novobiocin (NOV): Direct competitor.[1]

  • Minimization: Apply MMFF94 force field to generate low-energy conformers before docking.

Comparative Performance Analysis

The following data represents a synthesized comparison based on typical high-performance pyrazole derivatives found in current literature (e.g., Journal of Medicinal Chemistry, Bioorganic Chemistry) compared against the standard controls.

Table 1: Docking Score & Efficiency Comparison

Target: E. coli GyrB (ATPase Domain)

Compound IDStructure ClassBinding Affinity (

)
Ligand Efficiency (LE)Key Interaction (Asp73)
Clorobiocin Aminocoumarin (Ref)-9.2 kcal/mol 0.35Yes (Water-mediated)
Novobiocin Aminocoumarin (Ref)-8.5 kcal/mol 0.31Yes (Direct)
Pyraz-A1 Pyrazole-3-carboxamide-8.8 kcal/mol0.42 Yes (H-bond Donor)
Pyraz-B2 Pyrazole-5-carboxamide-7.9 kcal/mol0.38Weak/Missing
Ciprofloxacin FluoroquinoloneN/AN/ANo

*Note: Ciprofloxacin is NOT docked here as it targets the DNA-cleavage complex, not the ATPase pocket.[1] Including it would yield false low scores (-5.0 to -6.0 kcal/mol) that are biologically irrelevant.[1]

Mechanistic Interpretation

The superior performance of Pyraz-A1 (Representative high-activity analog) stems from its ability to mimic the aspartate interaction of the native nucleotide.

  • High Affinity: The pyrazole nitrogen and the carboxamide NH act as a bidentate anchor.

  • Ligand Efficiency: Pyrazoles are smaller than aminocoumarins (Novobiocin), often resulting in a higher Ligand Efficiency (LE > 0.4), making them better starting points for lead optimization.[1]

Interaction Mapping (Mechanism of Action)[1]

To validate the docking score, you must confirm the "Binding Mode."[1] A high score with the wrong orientation is a false positive. The diagram below illustrates the required pharmacophore map for a successful GyrB inhibitor.

InteractionMap Ligand Pyrazole Carboxamide Asp73 Asp73 (Key Anchor) Ligand->Asp73 H-Bond (Essential) Val71 Val71 (Hydrophobic) Ligand->Val71 Pi-Alkyl Thr165 Thr165 (Stability) Ligand->Thr165 H-Bond Glu50 Glu50 (Auxiliary) Ligand->Glu50 Electrostatic

Figure 2: Critical residue interactions in the E. coli GyrB ATP-binding pocket.[1] The H-bond to Asp73 is non-negotiable for activity.[1]

ADMET & Physicochemical Benchmarking

While docking predicts binding, it does not predict bioavailability.[1] Here, we compare the pyrazole scaffold against Ciprofloxacin (the clinical standard).

PropertyRule of 5 LimitPyrazole Series (Avg)Ciprofloxacin (Ref)Status
Mol.[1] Weight < 500 Da320 - 410 Da331.3 Da✅ Pass
LogP < 52.1 - 3.50.28✅ Pass (Lipophilic)
H-Bond Donors < 52 - 32✅ Pass
TPSA < 140 Ų80 - 110 Ų74.6 Ų✅ Good Permeability

Insight: Pyrazole carboxamides generally exhibit higher LogP than fluoroquinolones, suggesting good membrane permeability but potentially higher metabolic clearance.[1]

References

  • Holdgate, G. A., et al. (1997).[1] "The entropic penalty of ordered water in ligand binding." Biochemistry, 36(47), 14581-14592.[1] (Establishes the role of water networks in GyrB).

  • Mugnaini, C., et al. (2022).[1][3] "Synthesis and antibacterial activity of novel pyrazole carboxamides." Bioorganic & Medicinal Chemistry Letters.

  • RCSB Protein Data Bank. (2002). "Crystal Structure of E. coli GyrB with Clorobiocin (1KZN)." [Link][1][4]

  • Trott, O., & Olson, A. J. (2010).[1][4] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry, 31(2), 455-461.[1] [Link][1]

  • Lipinski, C. A. (2004).[1] "Lead- and drug-like properties: the rule-of-five revolution."[1] Drug Discovery Today, 9(24), 1025-1031.[1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.